molecular formula C27H37N5O2S B609692 Nvs-cecr2-1

Nvs-cecr2-1

Cat. No.: B609692
M. Wt: 495.7 g/mol
InChI Key: XVECNLUKQDKOST-UHFFFAOYSA-N
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Description

bromodomain inhibitor

Properties

IUPAC Name

N-cyclopropyl-2-propylsulfonyl-6-[1-(2,2,6,6-tetramethylpiperidin-4-yl)indol-5-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2S/c1-6-13-35(33,34)25-29-22(15-24(30-25)28-20-8-9-20)18-7-10-23-19(14-18)11-12-32(23)21-16-26(2,3)31-27(4,5)17-21/h7,10-12,14-15,20-21,31H,6,8-9,13,16-17H2,1-5H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVECNLUKQDKOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC(=CC(=N1)NC2CC2)C3=CC4=C(C=C3)N(C=C4)C5CC(NC(C5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Nvs-cecr2-1: A Technical Guide to its Role in Chromatin Remodeling and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Chromatin remodeling is a fundamental cellular process governing gene expression, and its dysregulation is a hallmark of numerous diseases, including cancer. Bromodomain-containing proteins, which act as epigenetic "readers" of acetylated histones, are key players in this process and have emerged as promising therapeutic targets. This document provides an in-depth technical overview of Nvs-cecr2-1, a potent and selective chemical probe for the non-BET family bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2). We detail the mechanism by which this compound modulates chromatin structure, summarize key quantitative data, present detailed experimental protocols, and visualize its impact on cellular signaling pathways.

Introduction: CECR2 in Chromatin Remodeling

Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) is a crucial protein involved in several nuclear processes, including neurulation, DNA damage response, and spermatogenesis.[1][2] It contains a single bromodomain (BRD), a conserved 110-amino acid module that recognizes and binds to acetylated lysine residues (KAc) on histone tails and other proteins.[3] This "reading" activity is central to its function in chromatin biology.

CECR2 does not act alone; it is a regulatory subunit of the CECR2-containing remodeling factor (CERF) complex.[1][4] CERF is an ATP-dependent chromatin remodeler of the ISWI family, where CECR2 partners with the ATPase catalytic subunits SMARCA1 (SNF2L) or SMARCA5 (SNF2H).[5][6] By binding to acetylated histones via its bromodomain, CECR2 recruits the remodeling machinery to specific genomic loci, altering nucleosome positioning to regulate DNA accessibility for transcription, replication, and repair.[5][7]

This compound: A Selective Chemical Probe

This compound is a potent, cell-permeable, and highly selective inhibitor of the CECR2 bromodomain.[8] Developed through a collaboration between the Structural Genomics Consortium (SGC) and Novartis, it serves as an invaluable chemical tool to investigate the biological functions of CECR2.[3][8] Unlike the extensively studied BET inhibitors, this compound provides a means to explore the therapeutic potential of targeting non-BET bromodomains. It exhibits high affinity for the CECR2 BRD and remarkable selectivity across the human bromodomain family, making it suitable for precise cellular and biochemical interrogation of CECR2.[8][9]

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized through various biochemical, biophysical, and cell-based assays. The data below is compiled from key studies.

Table 1: Biochemical and Biophysical Binding Data for this compound

Assay Type Parameter Value Reference
AlphaScreen IC₅₀ 47 nM [8]
Isothermal Titration Calorimetry (ITC) K_D_ 80 nM [8][10]

| Thermal Shift Assay | ΔT_m_ | 12.52 °C |[8][9] |

Table 2: Cellular Activity of this compound (Cytotoxicity)

Cell Line Cancer Type IC₅₀ Value Reference
SW48 Colon Cancer Submicromolar (~0.54 µM) [3]
HCT116 Colon Cancer ~2.5 µM [3]
A549 Lung Cancer >5 µM [3]
HeLa Cervical Cancer ~5 µM [3]

| MCF7 | Breast Cancer | >5 µM |[3] |

Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CECR2 bromodomain. By occupying this site, it prevents CECR2 from engaging with its natural histone substrates.

Inhibition of Chromatin Binding

The primary molecular effect of this compound is the disruption of the CECR2-chromatin interaction. Cellular studies demonstrate that treatment with this compound leads to a dose-dependent displacement of endogenous CECR2 from the chromatin-bound cellular fraction to the soluble, unbound fraction.[3][11] This action effectively halts the recruitment of the CERF remodeling complex to its target gene loci, thereby inhibiting its chromatin remodeling functions.

cluster_0 Normal CECR2 Function cluster_1 Inhibition by this compound Histone Acetylated Histones (on Chromatin) CECR2 CECR2-CERF Complex Histone->CECR2 binds to Remodeling Chromatin Remodeling & Gene Regulation CECR2->Remodeling initiates NVS This compound CECR2_Inhib CECR2-CERF Complex NVS->CECR2_Inhib binds & inhibits CECR2_Inhib->Block Displacement CECR2 Displaced from Chromatin Block->Displacement leads to Histone_clone Acetylated Histones (on Chromatin)

Caption: this compound mechanism of action.

Downstream Cellular Consequences

By displacing CECR2 from chromatin, this compound triggers significant cellular changes. In various cancer cell lines, particularly SW48 colon cancer cells, this inhibition leads to the induction of apoptosis.[3][12] This suggests that certain cancer types are dependent on CECR2-mediated chromatin remodeling for survival.

Furthermore, recent studies have implicated CECR2 in promoting breast cancer metastasis. CECR2 appears to drive metastasis by activating the NF-κB signaling pathway, which in turn upregulates genes involved in epithelial-mesenchymal transition (EMT) and the recruitment of immunosuppressive macrophages.[13] Inhibition of CECR2 with this compound can suppress the expression of these downstream targets, highlighting a potential therapeutic strategy for metastatic cancers.[13]

CECR2-Mediated Signaling Pathway

The role of CECR2 in cancer progression can be visualized through its influence on the NF-κB signaling pathway. By regulating the chromatin accessibility of NF-κB target genes, CECR2 can amplify a pro-metastatic transcriptional program.

G cluster_nucleus Nucleus cluster_inhibition cluster_downstream Cellular Output CECR2 CECR2 Chromatin Chromatin CECR2->Chromatin Binds Acetylated Histones at NFkB NF-κB (p65/p50) TargetGenes Target Genes (CSF1, IL6, CXCL1) NFkB->TargetGenes Binds Promoters of EMT EMT & Invasion TargetGenes->EMT ImmuneSupp Macrophage-mediated Immune Suppression TargetGenes->ImmuneSupp Chromatin->TargetGenes Regulates Accessibility of NVS This compound NVS->CECR2 Inhibits Metastasis Metastasis

Caption: CECR2-NF-κB signaling in metastasis.

Key Experimental Protocols

Characterizing the activity of a chemical probe like this compound requires specific and robust methodologies. Below are detailed protocols for key assays used in its validation.

Chromatin Fractionation Assay

This assay is used to determine if this compound displaces CECR2 from chromatin within cells.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., SW48) and grow to 80-90% confluency. Treat cells with desired concentrations of this compound (e.g., 5-15 µM) or DMSO (vehicle control) for 2 hours.

  • Cell Lysis: Harvest and wash cells with cold PBS. Resuspend the cell pellet in a hypotonic buffer (e.g., Buffer A: 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M sucrose, 10% glycerol, with protease inhibitors) containing 0.1% Triton X-100.

  • Isolation of Nuclei: Incubate on ice for 10 minutes to lyse cell membranes, then centrifuge at 1,300 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant contains the soluble, chromatin-unbound fraction (U).

  • Chromatin Extraction: Wash the nuclear pellet once with Buffer A. Lyse the nuclei in a high-salt buffer (e.g., Buffer B: 3 mM EDTA, 0.2 mM EGTA, with protease inhibitors).

  • Separation: Centrifuge at 1,700 x g for 5 minutes at 4°C. The supernatant is the soluble nuclear fraction, and the remaining pellet is the insoluble, chromatin-bound fraction (B).

  • Analysis: Analyze both the unbound (U) and bound (B) fractions by SDS-PAGE and immunoblotting using antibodies against CECR2. Use GAPDH as a marker for the unbound fraction and Lamin A/C or histone H3 for the chromatin-bound fraction.[3][11]

start Treat Cells with This compound or DMSO lysis Lyse Cells in Hypotonic Buffer (+ Triton X-100) start->lysis cent1 Centrifuge (1,300 x g) lysis->cent1 super1 Supernatant: Soluble/Unbound (U) Fraction cent1->super1 Collect pellet1 Pellet: Intact Nuclei cent1->pellet1 Keep end Analyze U and B Fractions by Immunoblot super1->end wash Wash Nuclei pellet1->wash lysis2 Lyse Nuclei in High-Salt Buffer wash->lysis2 cent2 Centrifuge (1,700 x g) lysis2->cent2 pellet2 Pellet: Chromatin-Bound (B) Fraction cent2->pellet2 Keep pellet2->end cluster_NoInhibitor No Inhibitor: High Signal cluster_WithInhibitor With this compound: Low Signal Donor Donor Bead (Streptavidin) Peptide Biotin-Peptide Donor->Peptide binds Signal Light Signal (520-620 nm) Donor->Signal Proximity Acceptor Acceptor Bead (Anti-GST) Acceptor->Signal Proximity Protein GST-CECR2 Peptide->Protein binds Protein->Acceptor binds Donor2 Donor Bead Peptide2 Biotin-Peptide Donor2->Peptide2 Acceptor2 Acceptor Bead Protein2 GST-CECR2 Acceptor2->Protein2 NVS This compound NVS->Protein2 Inhibits Binding NoSignal No Signal

References

The Interplay of Nvs-cecr2-1 and DNA Damage Response Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the novel bromodomain inhibitor, Nvs-cecr2-1, and its intricate relationship with the cellular DNA damage response (DDR) pathways. As a selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein, this compound offers a promising avenue for therapeutic intervention, particularly in oncology. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Introduction to this compound and its Target, CECR2

This compound is a potent and selective small molecule inhibitor of the bromodomain of CECR2.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues, primarily on histone tails, thereby playing a crucial role in the regulation of chromatin structure and gene expression. CECR2 is a component of a chromatin remodeling complex and has been identified as a novel participant in the DNA damage response.[2][3]

This compound exerts its cellular effects by binding to the CECR2 bromodomain with high affinity, leading to the displacement of CECR2 from chromatin.[4][5][6] This action disrupts the normal function of CECR2, which has been shown to be important for the formation of γ-H2AX, a key phosphorylated histone variant that marks the sites of DNA double-strand breaks (DSBs).[2][3] Consequently, by inhibiting CECR2, this compound interferes with the cellular machinery responsible for repairing damaged DNA, leading to cytotoxic effects in cancer cells.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Binding Affinity and IC50 of this compound for CECR2 Bromodomain

ParameterValueReference
IC5047 nM[1][4]
Kd80 nM[1][4]

Table 2: Cytotoxic Activity (IC50) of this compound in Human Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeIC50 (µM)Reference
SW480Colon Cancer~1[4]
HCT116Colon Cancer~5[4]
HCT15Colon Cancer>10[4]
DLD-1Colon Cancer~5[4]
LoVoColon Cancer>10[4]
HT29Colon Cancer>10[4]
H460Lung Cancer>10[4]
U2OSOsteosarcoma>10[4]

This compound and the DNA Damage Response Signaling Cascade

DNA double-strand breaks trigger a complex signaling cascade, primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a host of downstream targets to initiate cell cycle arrest and promote DNA repair.

CECR2 has been shown to be a critical factor for the efficient formation of γ-H2AX foci, which are large chromatin domains surrounding a DSB where H2AX is phosphorylated on serine 139.[2][3] This phosphorylation event is a crucial early step in the recruitment of DDR factors to the site of damage. By inhibiting CECR2's chromatin association, this compound is predicted to attenuate the γ-H2AX response.

The precise upstream mechanism by which CECR2 influences γ-H2AX formation and whether it directly impacts the activation of ATM or ATR remains an active area of investigation. However, the available evidence strongly suggests that the inhibition of CECR2 by this compound disrupts the proper signaling of DNA damage, leading to an accumulation of unrepaired breaks and subsequent apoptosis in cancer cells.

DNA_Damage_Response_Pathway cluster_0 DNA Damage Induction cluster_1 Upstream Signaling cluster_2 Signal Amplification & Effector Recruitment cluster_3 Cellular Outcomes DNA_Damage DNA Double-Strand Break (DSB) ATM_ATR ATM/ATR Kinases (Activated) DNA_Damage->ATM_ATR activates gamma_H2AX γ-H2AX Formation ATM_ATR->gamma_H2AX phosphorylates H2AX Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest CECR2_Complex CECR2 Chromatin Remodeling Complex CECR2_Complex->gamma_H2AX facilitates Nvs_cecr2_1 This compound Nvs_cecr2_1->CECR2_Complex inhibits chromatin binding Repair_Proteins Recruitment of Repair Proteins (e.g., 53BP1, BRCA1) gamma_H2AX->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis if repair fails

Figure 1: Simplified signaling pathway of the DNA damage response and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Chromatin Fractionation Assay

This assay is used to determine the extent to which this compound displaces CECR2 from chromatin.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., SW480) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 2-4 hours).

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors).

  • Nuclear Isolation: Incubate on ice for 10 minutes and then add Triton X-100 to a final concentration of 0.1%. Vortex briefly and centrifuge at 1,300 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Nuclear Lysis: Wash the nuclear pellet with the same hypotonic buffer. Lyse the nuclei in a nuclear lysis buffer (e.g., 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, and protease inhibitors) on ice for 30 minutes.

  • Chromatin Fractionation: Centrifuge at 1,700 x g for 5 minutes at 4°C. The supernatant contains the soluble nuclear fraction. The pellet contains the chromatin-bound fraction.

  • Sample Preparation for Western Blot: Resuspend the chromatin pellet in a buffer compatible with SDS-PAGE (e.g., Laemmli buffer) and sonicate to shear the DNA.

  • Western Blot Analysis: Analyze all fractions (cytoplasmic, soluble nuclear, and chromatin-bound) by Western blotting using antibodies against CECR2, a cytoplasmic marker (e.g., GAPDH), and a nuclear/chromatin marker (e.g., Histone H3 or Lamin B1).

Chromatin_Fractionation_Workflow Start Cells Treated with This compound or DMSO Harvest Harvest and Wash Cells Start->Harvest Lysis Hypotonic Lysis Harvest->Lysis Centrifuge1 Centrifuge (1,300 x g) Lysis->Centrifuge1 Supernatant1 Cytoplasmic Fraction Centrifuge1->Supernatant1 Pellet1 Nuclei Pellet Centrifuge1->Pellet1 Wash Wash Nuclei Pellet1->Wash NuclearLysis Nuclear Lysis Wash->NuclearLysis Centrifuge2 Centrifuge (1,700 x g) NuclearLysis->Centrifuge2 Supernatant2 Soluble Nuclear Fraction Centrifuge2->Supernatant2 Pellet2 Chromatin Pellet Centrifuge2->Pellet2 Resuspend Resuspend and Sonicate Pellet2->Resuspend WesternBlot Western Blot Analysis Resuspend->WesternBlot

Figure 2: Experimental workflow for the chromatin fractionation assay.

Western Blotting for DDR Proteins

This method is used to quantify the levels of total and phosphorylated DDR proteins.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., γ-H2AX, ATM, p-ATM, ATR, p-ATR, Chk1, p-Chk1, Chk2, p-Chk2).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Drug Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control.

Immunofluorescence for γ-H2AX Foci

This technique is used to visualize and quantify the formation of γ-H2AX foci.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, followed by a DNA damaging agent (e.g., ionizing radiation) if required.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) and incubate with a primary antibody against γ-H2AX.

  • Secondary Antibody and DAPI Staining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Foci Quantification: Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Future Directions and Unanswered Questions

While the link between this compound, CECR2, and γ-H2AX formation is established, several questions remain:

  • Direct Impact on ATM/ATR Activation: Does the inhibition of CECR2 by this compound directly affect the phosphorylation and activation of ATM and ATR kinases, or is the effect on γ-H2AX a downstream consequence of altered chromatin structure?

  • Role in Different DNA Repair Pathways: Beyond its role in the initial DSB response, does CECR2, and therefore this compound, influence the choice between different DSB repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ)?

  • Synergistic Therapeutic Strategies: Can this compound be combined with other DNA damaging agents or inhibitors of other DDR proteins (e.g., PARP inhibitors) to achieve synergistic anti-cancer effects?

References

The Role of CECR2 in Cancer: A Technical Guide to its Biological Function and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) is an epigenetic reader protein that has emerged as a critical player in the progression of certain cancers, most notably breast cancer. This technical guide provides an in-depth overview of the biological function of CECR2 in oncology, with a focus on its molecular mechanisms, its impact on the tumor microenvironment, and its potential as a therapeutic target. We will delve into the signaling pathways modulated by CECR2, present quantitative data on its effects, and provide detailed protocols for key experimental assays used to investigate its function.

Introduction to CECR2

CECR2 is a bromodomain-containing protein, classifying it as an epigenetic "reader" that recognizes and binds to acetylated lysine residues on histones and other proteins.[1][2] This interaction allows CECR2 to participate in chromatin remodeling processes, thereby influencing gene expression.[1] While CECR2 has known roles in developmental processes such as neurulation and in the DNA damage response, its function in cancer has been a more recent area of investigation.[1]

The CECR2-NF-κB Signaling Axis in Breast Cancer Metastasis

A seminal body of research has elucidated a crucial role for CECR2 in driving breast cancer metastasis through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3]

Mechanism of Action

CECR2 forms a complex with the RELA (p65) subunit of NF-κB.[1][3] This interaction is mediated by the CECR2 bromodomain and is crucial for increasing chromatin accessibility at the promoter regions of NF-κB target genes.[1] By recruiting chromatin remodeling machinery, CECR2 facilitates the transcription of a suite of genes that promote metastasis.[1][3]

Key Downstream Target Genes

The activation of NF-κB signaling by the CECR2-RELA complex leads to the upregulation of several key genes implicated in cancer progression:

  • Metastasis-Promoting Genes: TNC, MMP2, and VEGFA are among the genes activated by CECR2, which are known to be involved in extracellular matrix remodeling and angiogenesis, processes critical for tumor invasion and metastasis.[1][3]

  • Immunosuppressive Cytokines: CSF1 and CXCL1 are also upregulated, playing a pivotal role in shaping an immunosuppressive tumor microenvironment.[1][3]

CECR2_NFkB_Signaling NFkB_Target_Genes NFkB_Target_Genes Secreted_Proteins Secreted_Proteins NFkB_Target_Genes->Secreted_Proteins Translation & Secretion M2_Macrophage M2_Macrophage Secreted_Proteins->M2_Macrophage CSF1, CXCL1 promote polarization & recruitment Metastasis Metastasis Secreted_Proteins->Metastasis TNC, MMP2, VEGFA promote Immune_Suppression Immune_Suppression M2_Macrophage->Immune_Suppression Immune_Suppression->Metastasis

Caption: CECR2-NF-κB Signaling Pathway in Breast Cancer Metastasis.

Impact on the Tumor Microenvironment: Macrophage Polarization

A critical consequence of CECR2-mediated NF-κB activation is the modulation of the tumor immune microenvironment. The secreted cytokines, particularly CSF1, promote the recruitment and polarization of tumor-associated macrophages (TAMs) towards an M2 phenotype.[1][3] M2 macrophages are known to be immunosuppressive and contribute to tumor progression, angiogenesis, and metastasis.[1] Studies have shown that CECR2 expression is positively correlated with an increased ratio of M2 macrophages in metastatic breast tumors.[2]

Quantitative Data on CECR2 Function in Cancer

The following tables summarize key quantitative findings from studies on CECR2's role in cancer.

Table 1: Effect of CECR2 Knockout on Breast Cancer Metastasis in Mouse Models
Experimental ModelParameter MeasuredResultReference
Immunocompromised Mouse ModelLung Metastasis~5-6 fold decrease[4]
Immunocompetent Mouse ModelLung Metastasis38-fold decrease[4]
Immunocompromised Mouse ModelNumber of Metastatic Lesions~50% reduction[4]
Table 2: Differentially Expressed Genes upon CECR2 Knockout in a Metastatic Breast Cancer Cell Line (LM2)
Gene SetRegulationNumber of Genes (sgRNA1)Number of Genes (sgRNA2)Reference
All GenesUpregulated1,0511,708[2]
All GenesDownregulated1,4401,772[2]
NF-κB Response GenesDownregulatedEnrichedEnriched[2]
Epithelial-Mesenchymal Transition (EMT) GenesDownregulatedEnrichedEnriched[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to elucidate the function of CECR2.

Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR)

This protocol is for determining the association of CECR2 and RELA with the promoter regions of NF-κB target genes.

ChIP_qPCR_Workflow start Start: Breast Cancer Cells crosslinking 1. Cross-linking with Formaldehyde start->crosslinking lysis 2. Cell Lysis and Chromatin Shearing crosslinking->lysis immunoprecipitation 3. Immunoprecipitation with CECR2 or RELA antibody lysis->immunoprecipitation reverse_crosslinking 4. Reverse Cross-linking and DNA Purification immunoprecipitation->reverse_crosslinking qpcr 5. qPCR with primers for CSF1 and CXCL1 promoters reverse_crosslinking->qpcr analysis 6. Data Analysis: Enrichment Calculation qpcr->analysis end End: Protein-DNA Interaction Quantified analysis->end

Caption: Experimental Workflow for ChIP-qPCR.

Protocol:

  • Cross-linking: Treat breast cancer cells (e.g., LM2) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with antibodies specific for CECR2 or RELA. Use IgG as a negative control.

  • Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • qPCR: Perform quantitative PCR using primers specific for the promoter regions of CSF1 and CXCL1.

  • Data Analysis: Calculate the enrichment of the target DNA sequence in the immunoprecipitated samples relative to the input DNA.

Co-Immunoprecipitation (Co-IP)

This protocol is for verifying the interaction between CECR2 and RELA.

Protocol:

  • Cell Lysis: Lyse breast cancer cells (e.g., 4T1 or LM2) in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against CECR2 (or RELA) overnight at 4°C. Use a corresponding IgG as a negative control.

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C.

  • Washes: Pellet the beads and wash several times with lysis buffer.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against RELA (or CECR2) to detect the co-immunoprecipitated protein.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol is for analyzing changes in chromatin accessibility upon CECR2 knockout.

Protocol:

  • Cell Preparation: Harvest approximately 50,000 CECR2 knockout and control cells.

  • Lysis: Lyse the cells with a gentle lysis buffer to isolate the nuclei.

  • Tagmentation: Treat the nuclei with Tn5 transposase, which will simultaneously cut accessible DNA and ligate sequencing adapters.

  • DNA Purification: Purify the tagmented DNA.

  • PCR Amplification: Amplify the library using PCR with indexed primers.

  • Library Purification and Quantification: Purify the PCR product and quantify the library concentration.

  • Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome, call peaks to identify regions of open chromatin, and perform differential accessibility analysis between CECR2 knockout and control samples.

Cell Viability Assay

This protocol is for assessing the effect of CECR2 inhibitors on the viability of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a desired density.

  • Inhibitor Treatment: Treat the cells with various concentrations of a CECR2 inhibitor (e.g., NVS-CECR2-1) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Reagent Addition: Add a cell viability reagent (e.g., MTS or CellTiter-Glo) to each well.

  • Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the inhibitor.

Therapeutic Implications and Future Directions

The critical role of CECR2 in promoting breast cancer metastasis makes it an attractive therapeutic target.[1][3] Pharmacological inhibition of the CECR2 bromodomain has been shown to suppress NF-κB target gene expression, reduce M2 macrophage polarization, and inhibit breast cancer metastasis in preclinical models.[1] The development of potent and selective CECR2 inhibitors, such as GNE-886 and this compound, provides promising avenues for novel therapeutic strategies, particularly for aggressive and metastatic breast cancers.[1]

Future research should focus on:

  • Elucidating the role of CECR2 in other types of cancer.

  • Investigating the potential for combining CECR2 inhibitors with immunotherapy to enhance anti-tumor responses.

  • Identifying biomarkers to predict which patients are most likely to respond to CECR2-targeted therapies.

By continuing to unravel the complexities of CECR2's function in cancer, the scientific community can pave the way for the development of more effective and targeted cancer treatments.

References

Nvs-cecr2-1: A Technical Guide to its Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target selectivity profile of Nvs-cecr2-1, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and therapeutic potential of this chemical probe.

Introduction

This compound is a small molecule inhibitor targeting the bromodomain of CECR2, a non-BET (Bromodomain and Extra-Terminal domain) family member.[1][2] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[3][4] CECR2 is involved in chromatin remodeling, DNA damage response, and has been identified as a key regulator in neurulation and cancer metastasis through its interaction with the NF-κB signaling pathway.[5][6][7] this compound serves as a critical tool for elucidating the biological functions of CECR2 and exploring its potential as a therapeutic target.

Quantitative Target Selectivity Profile

This compound exhibits high affinity for the CECR2 bromodomain and remarkable selectivity over other bromodomains. The following tables summarize the available quantitative data on its binding affinity and selectivity.

Table 1: On-Target Binding Affinity of this compound for CECR2

ParameterValueAssay MethodReference
IC5047 nMAlphaScreen[2][5][8][9]
KD80 nMIsothermal Titration Calorimetry (ITC)[2][5][8][9]

Table 2: Selectivity Profile of this compound

While this compound has been screened against a panel of 48 bromodomains and demonstrated high selectivity, comprehensive quantitative data (IC50 or KD values) for the entire panel are not publicly available.[8][10] The available information indicates no significant cross-reactivity.[8][11] Thermal shift assays have shown only weak interactions with BRD4 and BRD7, which were not confirmed by AlphaScreen assays.[8]

Off-TargetInteractionAssay MethodReference
Broad panel of 48 bromodomainsNo cross-reactivity reportedNot specified[8][10]
BRD4Weak thermal shift (1.73 °C), no strong interaction in AlphaScreenDifferential Scanning Fluorimetry (DSF), AlphaScreen[8]
BRD7Weak thermal shift (1.21 °C), no strong interaction in AlphaScreenDifferential Scanning Fluorimetry (DSF), AlphaScreen[8]
Kinases, Proteases, ReceptorsNo significant inhibitionNot specified[8][11]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the selectivity profile of this compound are provided below. These are generalized protocols based on standard practices for these assays.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination

This assay measures the ability of a test compound to disrupt the interaction between a bromodomain and a biotinylated, acetylated histone peptide.

Principle: Donor and acceptor beads are brought into proximity through the binding of a GST-tagged bromodomain to the donor bead and a biotinylated histone peptide to the streptavidin-coated acceptor bead. Laser excitation of the donor bead generates singlet oxygen, which, if in close proximity, activates the acceptor bead to emit light. A competing compound will disrupt this interaction, leading to a decrease in the light signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 3x assay buffer.

    • Dilute the GST-tagged CECR2 bromodomain and the biotinylated acetylated histone H4 peptide in the assay buffer to their optimal concentrations (determined through titration experiments).

    • Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

  • Assay Plate Setup (384-well format):

    • Add the test compound (this compound) or DMSO (vehicle control) to the wells.

    • Add the diluted CECR2 bromodomain to all wells.

    • Add the diluted biotinylated histone peptide to all wells.

    • Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • Bead Addition:

    • Dilute the Glutathione (GSH) acceptor beads in a detection buffer and add to all wells.

    • Incubate at room temperature for 30-60 minutes in the dark.

    • Dilute the Streptavidin donor beads in the detection buffer and add to all wells under subdued light.

  • Signal Detection:

    • Incubate the plate at room temperature for 30-60 minutes in the dark.

    • Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for KD Determination

ITC directly measures the heat change associated with a binding event, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (CECR2 bromodomain) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured after each injection.

Protocol:

  • Sample Preparation:

    • Express and purify the CECR2 bromodomain.

    • Prepare a concentrated solution of this compound.

    • Dialyze the protein against the ITC buffer. Dissolve the compound in the final dialysis buffer to ensure a precise buffer match. The final DMSO concentration should be identical in both the protein and compound solutions.

  • ITC Experiment Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the CECR2 bromodomain solution into the sample cell (typically 10-20 µM).

    • Load the this compound solution into the injection syringe (typically 100-200 µM).

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform an initial small injection to account for artifacts, which is discarded during analysis.

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signal for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

Signaling Pathways and Experimental Workflows

CECR2 in the NF-κB Signaling Pathway

CECR2 plays a critical role in the activation of the NF-κB signaling pathway. It acts as an epigenetic reader that recognizes and binds to the acetylated RelA subunit of the NF-κB complex.[1] This interaction is crucial for enhancing the transcriptional activity of NF-κB, leading to the expression of pro-inflammatory and pro-metastatic genes.[1][6] Inhibition of the CECR2 bromodomain by this compound can disrupt this interaction and suppress NF-κB-mediated gene expression.[6]

CECR2_NFkB_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Cytokines Inflammatory Cytokines IKK IKK Inflammatory Cytokines->IKK activate IkB IkB IKK->IkB phosphorylates p50_RelA_IkB p50 RelA IκB p50_RelA p50 RelA p50_RelA_IkB->p50_RelA IκB degradation Acetylation Acetylation p50_RelA->Acetylation p50_AcRelA p50 Ac-RelA Acetylation->p50_AcRelA p50_AcRelA_nuc p50 Ac-RelA p50_AcRelA->p50_AcRelA_nuc translocation CECR2 CECR2 Chromatin Chromatin CECR2->Chromatin interacts with Nvs_cecr2_1 This compound Nvs_cecr2_1->CECR2 inhibits p50_AcRelA_nuc->CECR2 recruits p50_AcRelA_nuc->Chromatin binds Gene_Expression Gene Expression (e.g., CSF1, CXCL1) Chromatin->Gene_Expression activates

Caption: CECR2-mediated activation of the NF-κB signaling pathway.

Experimental Workflow for Target Engagement

To confirm that this compound engages its target within a cellular context, a chromatin fractionation assay can be performed. This experiment demonstrates the displacement of CECR2 from chromatin upon treatment with the inhibitor.

Chromatin_Fractionation_Workflow start Start: Cancer Cells (e.g., SW48) treatment Treat with this compound (or DMSO control) start->treatment harvest Harvest Cells treatment->harvest lysis Cell Lysis harvest->lysis fractionation Chromatin Fractionation (Differential Centrifugation) lysis->fractionation soluble Soluble Fraction (Cytoplasmic and Nucleoplasmic Proteins) fractionation->soluble chromatin Chromatin-bound Fraction fractionation->chromatin western Western Blot Analysis soluble->western chromatin->western analysis Analyze Protein Levels (CECR2, Loading Controls) western->analysis

Caption: Workflow for Chromatin Fractionation Assay.

Logical Relationship of Selectivity Determination

The determination of this compound's selectivity profile follows a logical progression from initial high-throughput screening to detailed biophysical characterization.

Selectivity_Logic hts Primary Screen (e.g., AlphaScreen) hit_id Hit Identification (Potent Binder to CECR2) hts->hit_id ic50 IC50 Determination (Dose-Response Curve) hit_id->ic50 selectivity_panel Selectivity Screening (Panel of Bromodomains) ic50->selectivity_panel biophysical Biophysical Validation (e.g., ITC, DSF) selectivity_panel->biophysical cellular Cellular Target Engagement (e.g., FRAP, Chromatin Fractionation) biophysical->cellular probe Selective Chemical Probe cellular->probe

Caption: Logical workflow for determining inhibitor selectivity.

References

Nvs-cecr2-1: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nvs-cecr2-1 is a potent and selective small-molecule inhibitor of the bromodomain of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2). Developed through a collaboration between Novartis and the Structural Genomics Consortium (SGC), this non-BET family bromodomain inhibitor has emerged as a valuable chemical probe for investigating the biological functions of CECR2 and as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound, supplemented with detailed experimental protocols and pathway diagrams.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. While a detailed synthesis protocol is not publicly available, its fundamental properties have been characterized.

PropertyValueReference
Molecular Formula C27H37N5O2S[1][2]
Molecular Weight 495.68 g/mol [3]
CAS Number 1992047-61-6[3]
Appearance Powder
Solubility Soluble in DMSO (up to 49.57 mg/mL)[3]
Storage Store at -20°C[4]

Biological Properties and Potency

This compound is a high-affinity ligand for the CECR2 bromodomain, demonstrating excellent potency and selectivity.

ParameterValueAssayReference
IC50 47 nMAlphaScreen[4][5][6]
Kd 80 nMIsothermal Titration Calorimetry (ITC)[4][5]
Cellular Activity Robust activity at 0.1 µMFluorescence Recovery After Photobleaching (FRAP)[5]
Recommended Cellular Concentration Up to 1 µM[5]

Selectivity: this compound exhibits high selectivity for CECR2 over a panel of 48 other bromodomain targets. It also shows no significant activity in kinase, protease, and receptor panels.[5] A structurally related but inactive compound, NVS-CECR2-C, can be used as a negative control in experiments.[5]

Mechanism of Action

This compound exerts its biological effects by directly targeting the CECR2 bromodomain, a reader of acetylated lysine residues on histones and other proteins. By binding to this domain, this compound competitively inhibits the interaction of CECR2 with acetylated histones, leading to its displacement from chromatin.[7][8] This disruption of CECR2's chromatin localization interferes with its role in chromatin remodeling and gene transcription, ultimately triggering apoptosis in sensitive cancer cell lines.[7][9]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound.

Nvs_cecr2_1_Mechanism cluster_nucleus Nucleus CECR2 CECR2 AcetylatedHistones Acetylated Histones on Chromatin CECR2->AcetylatedHistones Binds to ChromatinRemodeling Chromatin Remodeling & Gene Transcription AcetylatedHistones->ChromatinRemodeling Enables Apoptosis Apoptosis ChromatinRemodeling->Apoptosis Leads to Nvs_cecr2_1 This compound Nvs_cecr2_1->CECR2 Inhibits Binding

Mechanism of action of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Chromatin Fractionation Assay

This assay is used to determine the ability of this compound to displace CECR2 from chromatin.[7]

Protocol:

  • Cell Culture and Treatment: Culture SW48 colon cancer cells to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO (vehicle control) for 2 hours.[7]

  • Cell Lysis: Harvest cells and resuspend in a hypotonic buffer (e.g., Buffer A: 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors).

  • Isolation of Nuclei: Add Triton X-100 to a final concentration of 0.1% and incubate on ice for 8 minutes to lyse the plasma membrane. Centrifuge at 1,300 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant represents the cytoplasmic fraction.

  • Nuclear Lysis: Wash the nuclear pellet with Buffer A. Lyse the nuclei by incubating in a nuclear lysis buffer (e.g., Buffer B: 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, and protease inhibitors) on ice for 30 minutes.

  • Separation of Chromatin-Bound and Unbound Fractions: Centrifuge at 1,700 x g for 5 minutes at 4°C. The supernatant contains the soluble, chromatin-unbound proteins. The pellet contains the insoluble, chromatin-bound proteins.

  • Analysis: Resuspend the chromatin pellet in a suitable buffer. Analyze all fractions (cytoplasmic, chromatin-unbound, and chromatin-bound) by SDS-PAGE and Western blotting using antibodies against CECR2, a chromatin marker (e.g., Lamin A/C), and a soluble fraction marker (e.g., GAPDH).[7]

Chromatin_Fractionation_Workflow start SW48 Cells treatment Treat with this compound or DMSO start->treatment harvest Harvest Cells treatment->harvest lysis Lyse Plasma Membrane (Hypotonic Buffer + Triton X-100) harvest->lysis centrifuge1 Centrifuge (1,300 x g) lysis->centrifuge1 supernatant1 Cytoplasmic Fraction centrifuge1->supernatant1 pellet1 Nuclei Pellet centrifuge1->pellet1 wash Wash Nuclei pellet1->wash nuclear_lysis Lyse Nuclei (Nuclear Lysis Buffer) wash->nuclear_lysis centrifuge2 Centrifuge (1,700 x g) nuclear_lysis->centrifuge2 supernatant2 Soluble (Unbound) Fraction centrifuge2->supernatant2 pellet2 Insoluble (Chromatin-Bound) Fraction centrifuge2->pellet2 analysis Western Blot Analysis supernatant2->analysis pellet2->analysis

Workflow for chromatin fractionation.
Colony Formation Assay

This long-term viability assay assesses the cytotoxic effects of this compound.[7]

Protocol:

  • Cell Seeding: Seed a low density of SW48 cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.5 µM to 4 µM).[7]

  • Incubation: Incubate the cells for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the inhibitor every 3-4 days.

  • Staining: After the incubation period, wash the cells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Quantification: Wash away the excess stain, allow the plates to dry, and then count the number of colonies (typically defined as having >50 cells). The results can be used to calculate the IC50 value for long-term cytotoxicity.[7]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[7]

Protocol:

  • Cell Treatment: Treat SW48 cells with increasing concentrations of this compound for 72 hours.[7]

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Anticancer Activity

This compound has demonstrated cytotoxic activity against a variety of human cancer cell lines.[9] Notably, it exhibits submicromolar efficacy in SW48 colon cancer cells, primarily by inducing apoptosis.[7] The sensitivity of cancer cells to this compound is partially dependent on the expression of CECR2, suggesting a direct on-target effect.[7] However, evidence also points to CECR2-independent mechanisms of cell killing.[9]

Cytotoxicity Data in SW48 Cells:

AssayIC50 ValueReference
Colony Formation Assay0.64 µM[7]
Colony Formation Assay (CECR2 depleted)Increased IC50[7]

Conclusion

This compound is a highly potent and selective chemical probe for the CECR2 bromodomain. Its ability to displace CECR2 from chromatin and induce apoptosis in cancer cells makes it an invaluable tool for elucidating the biological roles of CECR2 in health and disease. Further investigation into its therapeutic potential, particularly in the context of oncology, is warranted. This guide provides a foundational resource for researchers utilizing this compound in their studies.

References

The Role of CECR2 in Neurulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurulation, the embryonic process that forms the neural tube, is a complex and critical phase of development. Defects in this process can lead to severe birth defects. This technical guide delves into the pivotal role of the chromatin remodeling factor CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) in neurulation. CECR2 is an essential component of the CECR2-containing remodeling factor (CERF) complex, an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression during neural tube closure. This document provides a comprehensive overview of the molecular mechanisms of CECR2, its associated signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.

Introduction to CECR2 and Neurulation

Neurulation is the intricate process in vertebrate embryos that involves the folding of the neural plate to form the neural tube, the precursor to the central nervous system, which includes the brain and spinal cord. This process is governed by a complex interplay of genetic and environmental factors. Errors in neurulation can result in neural tube defects (NTDs), such as anencephaly (the murine equivalent of which is exencephaly) and spina bifida.

CECR2 is a protein characterized by a DDT domain and a bromodomain, motifs commonly found in proteins involved in chromatin remodeling. It is a key component of the CERF complex, which utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins. Mutations in the CECR2 gene have been demonstrated to cause exencephaly in mice, highlighting its critical function in the proper closure of the neural tube.

The CERF Complex: Composition and Function

The CECR2-containing remodeling factor (CERF) is a multi-protein complex essential for the chromatin remodeling activities of CECR2. The composition of the CERF complex can be tissue-specific, suggesting diverse functions in different cellular contexts.

Core Components of the CERF Complex:

ComponentFunctionReference
CECR2 Binds to acetylated histones via its bromodomain; acts as a regulatory subunit.
SNF2L (SMARCA1) An ATP-dependent helicase that provides the motor function for chromatin remodeling.
SMARCA5 (SNF2H) Another ISWI family ATPase that can be a component of the CERF complex.
CCAR2 A protein implicated in transcription, apoptosis, and DNA repair; a tissue-specific component of the CERF complex in embryonic stem cells.
LUZP1 Associated with exencephaly and appears to stabilize the CERF complex in embryonic stem cells.

The CERF complex functions by hydrolyzing ATP to remodel nucleosomes, which in turn regulates the expression of genes crucial for neurulation. The tissue-specific composition of the CERF complex allows for precise control of gene expression in different developmental contexts.

CECR2's Role in Neural Tube Closure

Loss-of-function mutations in Cecr2 in mice lead to a high penetrance of exencephaly, demonstrating its indispensable role in cranial neural tube closure.[1] The expression of Cecr2 is predominantly observed in the neural structures of the developing embryo, particularly in the closing neural tube.[1]

Downstream Molecular Effects

The chromatin remodeling activity of the CERF complex, regulated by CECR2, influences the expression of a cascade of genes essential for neurulation. Studies in Cecr2 mutant mice have revealed the misregulation of several key transcription factors involved in mesenchymal and ectodermal development.

Table 1: Downregulated Transcription Factors in Cecr2tm1.1Hemc Mutant Heads

GeneFold Downregulation (qRT-PCR)Associated NTD Phenotype in Mouse ModelsReference
Alx1/Cart1 ~2.5Exencephaly
Dlx5 ~2.0Exencephaly
Eya1 ~1.8Not directly reported, but involved in craniofacial development
Six1 ~1.6Not directly reported, but involved in craniofacial development

Furthermore, the loss of CECR2 function has been linked to an increase in apoptosis in the developing neural tube. This elevated cell death is mediated by an increase in the activity of apoptotic molecules like Caspase-3.

Signaling Pathways

While the direct interactions of CECR2 with major signaling pathways in neurulation, such as Wnt, BMP, and Sonic Hedgehog (SHH), are still under investigation, its role as a chromatin remodeler suggests it acts as a crucial downstream effector or a modulator of these pathways by controlling the accessibility of their target gene promoters.

CECR2_Signaling_Pathway cluster_environmental Environmental Factors cluster_cecr2 CECR2 Regulation cluster_cerf CERF Complex Activity cluster_downstream Downstream Effects cluster_outcome Neurulation Outcome Folic Acid Folic Acid CECR2 CECR2 Folic Acid->CECR2 Promotes Expression High Homocysteine High Homocysteine High Homocysteine->CECR2 Inhibits Expression Chromatin Remodeling Chromatin Remodeling CECR2->Chromatin Remodeling Regulates Apoptosis Increased Apoptosis (Caspase-3 activity) CECR2->Apoptosis Suppresses (indirectly) Gene Expression Alx1/Cart1, Dlx5, etc. (Expression Altered) Chromatin Remodeling->Gene Expression Modulates Neural Tube Closure Neural Tube Closure Gene Expression->Neural Tube Closure Exencephaly Exencephaly Gene Expression->Exencephaly Apoptosis->Exencephaly

Caption: Proposed signaling pathway of CECR2 in neurulation.

Genetic and Environmental Interactions

The penetrance of exencephaly in Cecr2 mutant mice is highly dependent on the genetic background, indicating the presence of modifier genes. This highlights the multifactorial nature of NTDs.

Table 2: Strain-Dependent Penetrance of Exencephaly in Cecr2 Mutant Mice

Mouse StrainCecr2 AllelePenetrance of ExencephalyReference
BALB/cCecr2Gt45Bic74%
FVB/NCecr2Gt45Bic0%
BALB/cCecr2tm1.1Hemc96%
FVB/NCecr2tm1.1Hemc96%

Environmental factors also play a significant role. High levels of homocysteine, often associated with folate deficiency, have been shown to decrease CECR2 expression and increase the risk of NTDs. Conversely, folic acid supplementation can rescue the reduced CECR2 expression and decrease the rate of apoptosis, underscoring the importance of this vitamin in preventing NTDs.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of CECR2 in neurulation.

Generation of Cecr2 Mutant Mice

Cecr2 mutant mouse lines, such as the Cecr2Gt45Bic (gene trap) and Cecr2tm1.1Hemc (null) alleles, are invaluable tools. The gene trap approach involves the random insertion of a vector containing a reporter and a selectable marker into the genome. The null allele was generated through targeted deletion of a critical exon.

Experimental_Workflow_Mouse_Model ES_Cells Embryonic Stem (ES) Cells Gene_Targeting Gene Targeting (e.g., Gene Trap or CRISPR) ES_Cells->Gene_Targeting Blastocyst_Injection Blastocyst Injection Gene_Targeting->Blastocyst_Injection Chimeric_Mice Chimeric Mice Blastocyst_Injection->Chimeric_Mice Breeding Breeding for Germline Transmission Chimeric_Mice->Breeding Heterozygous_Mice Heterozygous Cecr2+/- Mice Breeding->Heterozygous_Mice Intercrossing Intercrossing of Heterozygotes Heterozygous_Mice->Intercrossing Homozygous_Mutants Homozygous Cecr2-/- Embryos Intercrossing->Homozygous_Mutants Phenotypic_Analysis Phenotypic Analysis (Exencephaly) Homozygous_Mutants->Phenotypic_Analysis

Caption: Workflow for generating and analyzing Cecr2 mutant mice.

Analysis of Neural Tube Defects

The analysis of NTDs in mouse embryos involves timed pregnancies and careful examination of the resulting fetuses at specific embryonic days (e.g., E10.5-E18.5).

Procedure:

  • Set up timed matings of heterozygous Cecr2 mice.

  • Euthanize pregnant females at the desired embryonic day.

  • Dissect the uterine horns and isolate the embryos.

  • Examine embryos under a dissecting microscope for the presence of exencephaly, characterized by an open cranial neural tube.

  • Genotype embryos using PCR analysis of yolk sac or tail DNA.

  • For detailed morphological analysis, fix embryos in 4% paraformaldehyde, embed in paraffin, and perform histological sectioning and staining (e.g., Hematoxylin and Eosin).

Immunoprecipitation of the CERF Complex

Immunoprecipitation (IP) is used to isolate the CERF complex from cell or tissue lysates to identify its components.

Procedure:

  • Prepare nuclear extracts from embryonic tissues or cultured cells.

  • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody specific to a component of the CERF complex (e.g., anti-CECR2).

  • Add protein A/G beads to capture the antibody-protein complex.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluted proteins by Western blotting or mass spectrometry to identify the components of the complex.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of target genes in Cecr2 mutant and wild-type embryos.

Procedure:

  • Isolate total RNA from the head region of E10.5 mouse embryos.

  • Synthesize cDNA using reverse transcriptase.

  • Perform qPCR using primers specific for target genes (e.g., Alx1, Dlx5) and a reference gene (e.g., Gapdh).

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Apoptosis Assays

Apoptosis in the developing neural tube can be assessed by several methods, including TUNEL staining and Caspase-3 activity assays.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

  • Fix and paraffin-embed embryonic sections.

  • Perform the TUNEL assay according to the manufacturer's instructions to label the 3'-hydroxyl ends of DNA fragments generated during apoptosis.

  • Visualize and quantify the apoptotic cells using fluorescence microscopy.

Caspase-3 Activity Assay:

  • Prepare protein lysates from embryonic head tissue.

  • Measure Caspase-3 activity using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.

Conclusion and Future Directions

CECR2 is a critical chromatin remodeling factor essential for proper neurulation. Its role in the CERF complex, which regulates the expression of key developmental genes, places it at the heart of the molecular machinery governing neural tube closure. The interplay between genetic background and environmental factors, such as folate and homocysteine levels, in modulating CECR2 function underscores the complex etiology of NTDs.

Future research should focus on elucidating the precise downstream targets of the CERF complex during neurulation through techniques like ChIP-sequencing. A deeper understanding of how CECR2 interacts with major signaling pathways like Wnt, BMP, and SHH will provide a more complete picture of its regulatory role. Furthermore, the development of small molecule inhibitors or activators of the CERF complex could offer novel therapeutic avenues for the prevention or treatment of NTDs. The continued study of CECR2 and its associated pathways holds significant promise for advancing our understanding of neural development and for the development of new strategies to combat these devastating birth defects.

References

Methodological & Application

Nvs-cecr2-1: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nvs-cecr2-1, a potent and selective inhibitor of the CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) bromodomain, in cell culture applications. The following protocols and data are intended to guide researchers in utilizing this compound for studying its effects on cancer cells, including cytotoxicity, long-term survival, and apoptosis.

Introduction

This compound is a valuable chemical probe for investigating the biological functions of the CECR2 bromodomain, a reader of acetylated lysine residues on histones and other proteins. CECR2 is implicated in chromatin remodeling and has been identified as a potential therapeutic target in cancer. This compound has been shown to exhibit cytotoxic activity against various human cancer cell lines by inducing apoptosis.[1][2][3] This document outlines detailed protocols for assessing the cellular effects of this compound treatment.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines (72-hour treatment)

Cell LineTissue OriginIC50 (µM)
SW48Colon~ 2.5
HT29Colon> 10
HCT116Colon~ 5.0
H460Lung> 10
SV-HUC-1Uroepithelium> 10
HeLaCervix> 10
U2OSBone~ 7.5
HEK 293TEmbryonic Kidney~ 5.0

Data adapted from MTS cell viability assays. The IC50 values represent the concentration of this compound required to inhibit cell viability by 50% after 72 hours of treatment.[1]

Table 2: Long-Term Survival (Colony Formation) IC50 of this compound

Cell LineTissue OriginIC50 (µM)Treatment Duration
SW48Colon0.6410 days

This value was determined by a colony formation assay, indicating the concentration of this compound that inhibits the clonogenic ability of SW48 cells by 50% over a 10-day period.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTS) Assay

This protocol is used to assess the short-term cytotoxic effects of this compound.

Materials:

  • Human cancer cell lines (e.g., SW48, HCT116, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed 2,000-4,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.[1]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to test a range of concentrations (e.g., 0.1 to 20 µM). A vehicle control (DMSO) should be included.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.[1][2]

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.[1][2]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • Human cancer cell lines (e.g., SW48)

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • 10% acetic acid

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., up to 4 µM for SW48 cells) or a vehicle control.[1]

  • Incubate the plates for 10 days at 37°C and 5% CO2, allowing colonies to form.[1]

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with 100% methanol for 10 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 10-15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

  • To quantify, dissolve the stained colonies in 10% acetic acid and measure the absorbance at 590 nm.[1]

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to detect and quantify apoptosis induced by this compound.

Materials:

  • Human cancer cell lines (e.g., SW48)

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed 6 x 10^5 cells in a 6-well plate and allow them to attach overnight.[1]

  • Treat the cells with increasing concentrations of this compound (e.g., up to 6 µM for SW48 cells) or a vehicle control for 72 hours.[1]

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for PARP1 Cleavage

This protocol can be used to confirm apoptosis by detecting the cleavage of PARP1, a hallmark of caspase-mediated apoptosis.

Materials:

  • Cell lysates from this compound treated and control cells

  • RIPA buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells treated with this compound and control cells in RIPA buffer.[1]

  • Quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against PARP1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the appearance of the cleaved PARP1 fragment (~89 kDa) in this compound treated samples.

Visualization of Signaling Pathways and Workflows

CECR2-NF-κB Signaling Pathway

CECR2 has been shown to play a role in activating the NF-κB signaling pathway. This compound, by inhibiting CECR2, is expected to suppress this pathway.

CECR2_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK IkB_NFkB IkB NF-κB IKK->IkB_NFkB P IkB IkB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n IkB_NFkB->NFkB IkB degradation CECR2 CECR2 Target_Genes Target Gene Expression (CSF1, CXCL1, etc.) Apoptosis Apoptosis Target_Genes->Apoptosis Nvs_cecr2_1 This compound Nvs_cecr2_1->CECR2 NFkB_nCECR2 NFkB_nCECR2 NFkB_nCECR2->Target_Genes

Caption: CECR2-mediated activation of the NF-κB signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Effects

The following diagram illustrates the general workflow for studying the impact of this compound on cancer cells.

Experimental_Workflow cluster_assays 4. Perform Assays Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with this compound (or Vehicle Control) Cell_Culture->Treatment Incubation 3. Incubate for Specified Duration Treatment->Incubation MTS_Assay Cell Viability (MTS Assay) Incubation->MTS_Assay Colony_Assay Long-Term Survival (Colony Formation) Incubation->Colony_Assay Apoptosis_Assay Apoptosis (Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis 5. Data Analysis and Interpretation MTS_Assay->Data_Analysis Colony_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for evaluating the cellular effects of this compound treatment.

References

Application Notes and Protocols: Induction of Apoptosis in SW480 Cells with Nvs-cecr2-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvs-cecr2-1 is a potent and selective inhibitor of the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2), a component of the CERF chromatin remodeling complex.[1][2] Emerging research has identified this compound as a cytotoxic agent against various human cancer cell lines, with a pronounced pro-apoptotic effect in SW480 colon cancer cells.[3][4][5] These application notes provide a summary of the quantitative effects of this compound on SW480 cells and detailed protocols for key experiments to study its apoptotic activity. The compound exerts its effects at least in part by targeting CECR2, leading to the induction of apoptosis characterized by PARP1 cleavage.[3][4][5]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on SW480 human colon adenocarcinoma cells.

Table 1: Cytotoxicity of this compound in SW480 Cells

Assay TypeEndpointValueCell LineReference
Colony Formation AssayIC₅₀0.64 µMSW480[5]

Table 2: Apoptosis Induction by this compound in SW480 Cells (72-hour treatment)

This compound Concentration (µM)% Apoptotic Cells (Annexin V Positive)Fold Increase in PARP1 CleavageCell LineReference
0Baseline1.0SW480[5]
2Significant IncreaseIncreasedSW480[5]
4Significant IncreaseMarkedly IncreasedSW480[5]
6> 80%Strongly IncreasedSW480[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general experimental workflow for its investigation.

Nvs_cecr2_1_Apoptosis_Pathway cluster_cell SW480 Cell Nvs This compound CECR2 CECR2 (Chromatin Remodeler) Nvs->CECR2 Inhibition Unknown Downstream Effectors CECR2->Unknown Caspases Executioner Caspases (e.g., Caspase-3/7) Unknown->Caspases PARP1 PARP1 Caspases->PARP1 Cleavage Apoptosis Apoptosis Caspases->Apoptosis cPARP1 Cleaved PARP1 cPARP1->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in SW480 cells.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Apoptosis & Viability Assays start Culture SW480 Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTS) treatment->viability clonogenic Colony Formation Assay treatment->clonogenic apoptosis_staining Annexin V/PI Staining (Flow Cytometry) treatment->apoptosis_staining western_blot Western Blot (PARP1, Caspases) treatment->western_blot analysis Data Analysis & Interpretation viability->analysis clonogenic->analysis apoptosis_staining->analysis western_blot->analysis

Caption: General experimental workflow for studying this compound effects on SW480 cells.

Experimental Protocols

Cell Culture

SW480 cells (ATCC® CCL-228™) should be cultured in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 0% CO2 (in a non-CO2 incubator or in sealed flasks).

Cell Viability (MTS) Assay

This protocol is for determining the short-term cytotoxic effects of this compound.

Materials:

  • SW480 cells

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (in DMSO)

  • Complete L-15 medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed SW480 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1% and should be consistent across all wells, including the vehicle control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTS reagent to each well.[6][7]

  • Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • SW480 cells

  • 6-well or 12-well cell culture plates

  • This compound

  • Complete L-15 medium

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed a low density of SW480 cells (e.g., 500 cells/well for a 6-well plate) in complete medium.

  • Allow cells to attach for 24 hours.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate the plates for 10-14 days, allowing colonies to form. The medium can be carefully replaced every 3-4 days if necessary.

  • After the incubation period, wash the wells twice with PBS.

  • Fix the colonies with 100% methanol for 15 minutes at room temperature.[8]

  • Remove the methanol and stain the colonies with 0.5% crystal violet solution for 10-20 minutes.[9]

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Image the plates and count the number of colonies (typically defined as clusters of >50 cells).

  • Calculate the surviving fraction for each treatment group relative to the vehicle control.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • SW480 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed SW480 cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound or vehicle for the specified time (e.g., 72 hours).

  • Harvest the cells, including any floating cells in the medium, by trypsinization followed by centrifugation.

  • Wash the cell pellet twice with cold PBS.[9]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the samples immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for PARP1 Cleavage

This assay detects the cleavage of PARP1, a hallmark of caspase-dependent apoptosis.

Materials:

  • SW480 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PARP1 (recognizes both full-length and cleaved forms), anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed and treat SW480 cells with this compound as described for other assays.

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • The full-length PARP1 will appear at ~116 kDa, and the cleaved fragment will be visible at ~89 kDa.

  • Strip the membrane (if necessary) and re-probe with an anti-β-actin antibody to confirm equal protein loading.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Nvs-cecr2-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing the selective CECR2 inhibitor, Nvs-cecr2-1, in Chromatin Immunoprecipitation (ChIP) assays. Cat eye syndrome chromosome region, candidate 2 (CECR2) is a bromodomain-containing protein that functions as a key component of the CERF (CECR2-containing Remodeling Factor) chromatin remodeling complex.[1][2][3] This complex plays a crucial role in gene regulation by recognizing acetylated histones and modulating chromatin structure.[4][5][6] Dysregulation of CECR2 has been implicated in developmental disorders and cancer.[1][4][7]

This compound is a potent and selective, non-BET family bromodomain inhibitor of CECR2.[8][9][10] It binds to the CECR2 bromodomain with high affinity, displacing it from chromatin and thereby modulating the expression of CECR2-target genes.[8] This makes this compound a valuable tool for elucidating the specific genomic functions of CECR2 and for investigating its potential as a therapeutic target.

This document outlines the principles of performing ChIP with this compound treatment, provides detailed experimental protocols, and includes guidance on data interpretation.

This compound: A Chemical Probe for CECR2

This compound offers a targeted approach to study CECR2 function. Its key features include:

  • High Potency: this compound exhibits a low nanomolar IC50 and a dissociation constant (Kd) of approximately 80 nM for CECR2.[7][8][9]

  • High Selectivity: It shows high selectivity for CECR2 over other bromodomain-containing proteins.[7]

  • Cellular Activity: this compound effectively displaces CECR2 from chromatin in cellular contexts, as demonstrated in SW48 cells.[8][9]

  • Negative Control: A structurally related but inactive compound, NVS-CECR2-C, is available as a negative control for experiments.[7]

Data Presentation: Quantifying the Effect of this compound on CECR2 Chromatin Occupancy

A primary application of ChIP in conjunction with this compound treatment is to quantify the change in CECR2 binding at specific genomic loci. The results are typically expressed as a percentage of input DNA or as a fold enrichment over a negative control region. The tables below illustrate how to present such quantitative data, which would be generated by performing ChIP followed by quantitative PCR (ChIP-qPCR).

Table 1: Effect of this compound on CECR2 Occupancy at Target Gene Promoters

Target Gene PromoterTreatment% Input (Mean ± SD)Fold Enrichment vs. IgG (Mean ± SD)
Gene X Vehicle (DMSO)2.5 ± 0.312.5 ± 1.5
This compound (1 µM)0.5 ± 0.12.5 ± 0.5
NVS-CECR2-C (1 µM)2.4 ± 0.412.0 ± 2.0
Gene Y Vehicle (DMSO)3.0 ± 0.515.0 ± 2.5
This compound (1 µM)0.6 ± 0.23.0 ± 1.0
NVS-CECR2-C (1 µM)2.9 ± 0.314.5 ± 1.5
Negative Control Locus Vehicle (DMSO)0.2 ± 0.051.0 ± 0.2
This compound (1 µM)0.18 ± 0.040.9 ± 0.2

Table 2: Dose-Dependent Displacement of CECR2 from a Target Gene Promoter by this compound

This compound Concentration% Input at Gene X Promoter (Mean ± SD)
0 µM (Vehicle)2.6 ± 0.4
0.1 µM1.5 ± 0.3
0.5 µM0.8 ± 0.2
1.0 µM0.4 ± 0.1
5.0 µM0.3 ± 0.08

Experimental Protocols

This section provides a detailed protocol for a ChIP experiment to assess the effect of this compound on CECR2 chromatin binding.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting. For a 15 cm plate, this is typically 1-2 x 10^7 cells.

  • This compound Treatment:

    • Prepare a stock solution of this compound and the negative control NVS-CECR2-C in DMSO.

    • On the day of the experiment, dilute the compounds to the desired final concentration in pre-warmed cell culture medium. A final concentration of up to 1 µM is recommended for cellular assays.[11]

    • Treat the cells for a suitable duration to observe the displacement of CECR2. A treatment time of 2-4 hours is a good starting point based on similar inhibitor studies.[9] Include a vehicle-only (DMSO) control.

Chromatin Immunoprecipitation Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

A. Cross-linking

  • To the cell culture medium, add formaldehyde to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).

  • Incubate for 10 minutes at room temperature with gentle swirling.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 500 µl of 2.5 M glycine to 10 ml of medium).

  • Incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into a conical tube and centrifuge at 1,500 x g for 5 minutes at 4°C.

B. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, IGEPAL CA-630, and protease inhibitors).

  • Incubate on ice for 10 minutes.

  • Dounce homogenize to release the nuclei.

  • Centrifuge to pellet the nuclei and resuspend in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).[12]

  • Incubate on ice for 10 minutes.

  • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[13] The optimal conditions for shearing should be determined empirically.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris. The supernatant contains the sheared chromatin.

C. Immunoprecipitation

  • Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C with rotation.

  • Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.

  • Set aside a small aliquot of the pre-cleared chromatin to serve as the "input" control.

  • To the remaining chromatin, add a ChIP-validated anti-CECR2 antibody. As a negative control, use a non-specific IgG antibody.

  • Incubate overnight at 4°C with rotation.

  • Add pre-blocked Protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

  • Pellet the beads by centrifugation and discard the supernatant.

D. Washes

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.[14] This is a critical step for reducing background.

E. Elution and Reverse Cross-linking

  • Elute the immunoprecipitated material from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).

  • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight. Also, process the input sample in the same way.

  • Add RNase A and incubate at 37°C for 30 minutes.

  • Add Proteinase K and incubate at 45°C for 1-2 hours.

F. DNA Purification

  • Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation, or by using a commercial DNA purification kit.

  • Resuspend the purified DNA in nuclease-free water.

Analysis by qPCR or Sequencing

The purified DNA can be analyzed by:

  • Quantitative PCR (qPCR): To measure the enrichment of specific DNA sequences. Use primers designed to amplify known or putative CECR2 target gene promoters and a negative control genomic region.

  • Next-Generation Sequencing (ChIP-seq): For genome-wide profiling of CECR2 binding sites. Prepare a sequencing library from the purified DNA and sequence it.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of CECR2's role in chromatin remodeling.

CECR2_Pathway cluster_nucleus Nucleus cluster_drug Drug Intervention CECR2 CECR2 CERF_Complex CERF Complex CECR2->CERF_Complex part of AcetylatedHistones Acetylated Histones AcetylatedHistones->CERF_Complex recruits Chromatin Chromatin CERF_Complex->Chromatin binds to GeneExpression Target Gene Expression Chromatin->GeneExpression regulates Nvs_cecr2_1 This compound Nvs_cecr2_1->CECR2 inhibits binding to acetylated histones

Caption: Mechanism of this compound action on the CECR2-mediated chromatin remodeling pathway.

Experimental Workflow

The diagram below outlines the key steps of the Chromatin Immunoprecipitation (ChIP) protocol.

ChIP_Workflow Start Cell Culture & This compound Treatment Crosslinking 1. Formaldehyde Cross-linking Start->Crosslinking CellLysis 2. Cell Lysis Crosslinking->CellLysis ChromatinShearing 3. Chromatin Shearing (Sonication/Enzymatic) CellLysis->ChromatinShearing Immunoprecipitation 4. Immunoprecipitation with anti-CECR2 Ab ChromatinShearing->Immunoprecipitation Washes 5. Washes Immunoprecipitation->Washes Elution 6. Elution Washes->Elution ReverseCrosslinking 7. Reverse Cross-linking Elution->ReverseCrosslinking DNAPurification 8. DNA Purification ReverseCrosslinking->DNAPurification Analysis 9. Analysis (qPCR or Sequencing) DNAPurification->Analysis

Caption: Workflow for Chromatin Immunoprecipitation with this compound treatment.

Logical Relationship of Experimental Components

This diagram illustrates the relationship between the different components of the experiment.

Logical_Relationship cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_outputs Experimental Outputs Cells Cultured Cells ChIP Chromatin Immunoprecipitation Cells->ChIP Nvs_cecr2_1 This compound Nvs_cecr2_1->ChIP Antibody Anti-CECR2 Antibody Antibody->ChIP DNA Immunoprecipitated DNA ChIP->DNA Data Quantitative Data (qPCR/Sequencing) DNA->Data

Caption: Logical flow from experimental inputs to outputs for ChIP with this compound.

References

Application Notes and Protocols: Nvs-cecr2-1 in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nvs-cecr2-1, a selective inhibitor of the bromodomain of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2), in lung cancer cell line research. The following sections detail its effects on cell viability and provide protocols for key experimental assays.

Introduction

This compound is a potent and selective small molecule inhibitor of the CECR2 bromodomain, a reader of acetylated lysine residues on histones and other proteins.[1] By targeting CECR2, this compound displaces it from chromatin, leading to downstream effects on gene regulation and cellular processes.[1] Dysregulation of bromodomain-containing proteins is implicated in various cancers, making them attractive therapeutic targets. This document outlines the application of this compound in the context of lung cancer cell lines, providing data on its cytotoxic effects and detailed protocols for experimental validation.

Data Presentation

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, including the H460 non-small cell lung cancer line.[1]

Table 1: Cytotoxic Activity of this compound on H460 Lung Cancer Cells
Cell LineAssay TypeTreatment DurationObserved EffectIC50 ValueReference
H460MTS Cell Viability72 hoursDose-dependent decrease in cell viabilityNot explicitly determined[1]

Note: While a dose-dependent cytotoxic effect was observed, the precise IC50 value for the H460 cell line was not reported in the primary study. The most detailed mechanistic work and IC50 determination (0.64 µM) were performed on the SW48 colon cancer cell line.[1]

Signaling Pathways

While the precise signaling cascade downstream of CECR2 inhibition by this compound in lung cancer is still under investigation, studies in other cancer types, such as breast cancer, suggest the involvement of the NF-κB signaling pathway.[2] CECR2 has been shown to interact with acetylated RELA, a key component of the NF-κB pathway, to activate target genes. Inhibition of CECR2 may, therefore, disrupt this interaction and suppress NF-κB-mediated gene expression, which is often associated with cancer cell proliferation, survival, and inflammation.

Figure 1: Proposed mechanism of this compound action via inhibition of the CECR2-NF-κB signaling axis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in lung cancer cell lines. These are based on established methods and the primary literature describing this compound.[1]

Cell Viability Assay (MTS Protocol)

This protocol is for determining the dose-dependent effect of this compound on the viability of lung cancer cells.

Materials:

  • Lung cancer cell lines (e.g., H460, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.[3]

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

MTS_Assay_Workflow A Seed Lung Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 72h C->D E Add MTS Reagent D->E F Incubate for 1-4h E->F G Measure Absorbance at 490 nm F->G H Calculate Cell Viability (%) G->H

Figure 2: Workflow for the MTS cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis and necrosis in lung cancer cells following treatment with this compound.

Materials:

  • Lung cancer cell lines (e.g., A549, H460)

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed lung cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to attach overnight.

  • Treat cells with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for 48-72 hours.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine with the floating cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative, PI-negative: Live cells

  • Annexin V-positive, PI-negative: Early apoptotic cells

  • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative, PI-positive: Necrotic cells

Apoptosis_Assay_Workflow A Seed & Treat Cells with this compound B Harvest Adherent & Floating Cells A->B C Wash with cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate 15 min at RT in the dark E->F G Add 1X Binding Buffer F->G H Analyze by Flow Cytometry G->H

Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis

This protocol is to determine the effect of this compound on the cell cycle progression of lung cancer cells.

Materials:

  • Lung cancer cell lines (e.g., A549, H460)

  • Complete growth medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed lung cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at desired concentrations and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Resuspend the pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A Seed & Treat Cells with this compound B Harvest & Wash Cells A->B C Fix with cold 70% Ethanol B->C D Incubate at 4°C C->D E Wash with PBS D->E F Stain with PI/RNase A E->F G Incubate 30 min at RT F->G H Analyze by Flow Cytometry G->H

Figure 4: Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound demonstrates cytotoxic activity against lung cancer cell lines, suggesting its potential as a therapeutic agent. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in various lung cancer models. Further studies are warranted to determine specific IC50 values in a broader panel of lung cancer cell lines and to elucidate the detailed molecular pathways affected by CECR2 inhibition in this context.

References

Investigating the Effects of Nvs-cecr2-1 on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvs-cecr2-1 is a potent and selective small molecule inhibitor of the bromodomain of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2). CECR2 is a chromatin-remodeling factor implicated in the regulation of gene expression, particularly through its interaction with acetylated histones and other proteins. By displacing CECR2 from chromatin, this compound provides a valuable tool to investigate the functional role of CECR2 in various biological processes, including cancer progression and inflammation. These application notes provide an overview of the effects of this compound on gene expression, with a focus on its impact on the NF-κB signaling pathway, and offer detailed protocols for key experimental investigations.

Data Presentation

While comprehensive, publicly available quantitative datasets on the global gene expression changes induced by this compound are limited, existing studies indicate a significant impact on genes regulated by the NF-κB pathway. The following table summarizes the observed qualitative and semi-quantitative effects on key NF-κB target genes. Researchers are encouraged to perform their own transcriptomic analyses, such as RNA-sequencing, to generate comprehensive quantitative data for their specific cellular models.

Gene SymbolGene NameFunctionExpected Effect of this compound Treatment
CSF1Colony Stimulating Factor 1Cytokine involved in macrophage differentiation and survivalDownregulation
CXCL1C-X-C Motif Chemokine Ligand 1Pro-inflammatory chemokineDownregulation
IL6Interleukin 6Pro-inflammatory cytokineDownregulation
TNFTumor Necrosis FactorPro-inflammatory cytokineDownregulation
ICAM1Intercellular Adhesion Molecule 1Cell adhesion molecule involved in inflammationDownregulation
CCL2C-C Motif Chemokine Ligand 2Chemokine involved in monocyte recruitmentDownregulation

Mandatory Visualizations

Signaling Pathway Diagram

CECR2_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNFα IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->IKK_complex IkB_NFkB->NFkB Degradation of IκB Target_Genes NF-κB Target Genes (e.g., CSF1, CXCL1) NFkB_n->Target_Genes Binds to Promoter CECR2 CECR2 CECR2->Target_Genes Promotes Transcription Acetylated_Histones Acetylated Histones Acetylated_Histones->CECR2 Recruits Nvs_cecr2_1 This compound Nvs_cecr2_1->CECR2 Inhibits

Caption: The role of CECR2 in the NF-κB signaling pathway and its inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., SW480, Breast Cancer Cell Lines) Treatment Treat with this compound (and vehicle control) Cell_Culture->Treatment Chromatin_Fractionation Chromatin Fractionation Treatment->Chromatin_Fractionation To assess CECR2 displacement RNA_Isolation RNA Isolation Treatment->RNA_Isolation For gene expression analysis Western_Blot Western Blot (CECR2, Lamin A/C, GAPDH) Chromatin_Fractionation->Western_Blot RNA_seq RNA-Sequencing RNA_Isolation->RNA_seq qPCR RT-qPCR Validation of Target Genes RNA_Isolation->qPCR Bioinformatics Bioinformatic Analysis (Differential Gene Expression) RNA_seq->Bioinformatics Bioinformatics->qPCR Select genes for validation

Caption: Experimental workflow for investigating this compound effects on gene expression.

Experimental Protocols

The following are detailed, generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Chromatin Fractionation to Assess CECR2 Displacement

This protocol is designed to separate cellular components into cytoplasmic, nucleoplasmic, and chromatin-bound fractions to determine the effect of this compound on the localization of CECR2.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scrapers

  • Hypotonic Buffer (10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors)

  • Nuclear Extraction Buffer (20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors)

  • RIPA Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors)

  • Microcentrifuge and tubes

  • Sonicator

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency and treat with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2-6 hours).

  • Cell Harvesting: Aspirate the culture medium, wash cells twice with ice-cold PBS, and harvest by scraping in ice-cold PBS.

  • Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Resuspend the cell pellet in 5 volumes of Hypotonic Buffer and incubate on ice for 10 minutes.

  • Cytoplasmic Fraction: Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C. Collect the supernatant, which contains the cytoplasmic fraction.

  • Nuclear Fraction: Resuspend the nuclear pellet in 2 volumes of Nuclear Extraction Buffer and incubate on ice for 30 minutes with intermittent vortexing.

  • Nucleoplasmic Fraction: Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant contains the soluble nuclear fraction (nucleoplasm).

  • Chromatin Fraction: The remaining pellet contains the chromatin-bound proteins. Wash the pellet once with Nuclear Extraction Buffer.

  • Solubilization of Chromatin: Resuspend the chromatin pellet in RIPA Buffer and sonicate to shear the DNA and solubilize the proteins.

  • Western Blot Analysis: Analyze all fractions (cytoplasmic, nucleoplasmic, and chromatin-bound) by Western blotting using antibodies against CECR2. Use Lamin A/C as a marker for the nuclear/chromatin fraction and GAPDH as a marker for the cytoplasmic fraction. A decrease in the CECR2 signal in the chromatin-bound fraction and a corresponding increase in the nucleoplasmic or cytoplasmic fraction upon this compound treatment indicates displacement.

Protocol 2: RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)

This protocol describes the isolation of total RNA from this compound-treated cells and subsequent analysis of target gene expression by RT-qPCR.

Materials:

  • TRIzol reagent or a commercial RNA isolation kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in DEPC-treated water)

  • Nuclease-free water

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target genes (e.g., CSF1, CXCL1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • RT-qPCR instrument

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound or vehicle as described in Protocol 1. Harvest cells and proceed immediately to RNA isolation.

  • RNA Isolation:

    • Lyse cells directly in the culture dish using 1 mL of TRIzol reagent per 10 cm² area.

    • Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds.

    • Incubate at room temperature for 5 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube, add 0.5 mL of isopropanol, and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Air-dry the pellet and resuspend in nuclease-free water.

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

  • Reverse Transcription:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR:

    • Prepare qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 3: RNA-Sequencing (RNA-Seq)

For a global view of gene expression changes, RNA-seq is the recommended method.

Procedure:

  • RNA Isolation and Quality Control: Isolate high-quality total RNA as described in Protocol 2. Assess RNA integrity using a Bioanalyzer or similar instrument (RIN > 8 is recommended).

  • Library Preparation: Prepare RNA-seq libraries from the isolated RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples. This analysis will provide log2 fold changes, p-values, and adjusted p-values for each gene.

Conclusion

This compound is a powerful chemical probe for elucidating the role of CECR2 in gene regulation. The protocols and information provided here serve as a guide for researchers to investigate the impact of CECR2 inhibition on gene expression, particularly within the NF-κB signaling network. Rigorous experimental design and data analysis, including comprehensive transcriptomic profiling, will be crucial for fully understanding the therapeutic potential of targeting CECR2.

Troubleshooting & Optimization

Determining optimal Nvs-cecr2-1 concentration for cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Nvs-cecr2-1, a non-BET family bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the bromodomain of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2). It has been shown to displace CECR2 from chromatin within cells.[1] Its cytotoxic effects are mediated through both CECR2-dependent and independent mechanisms, primarily by inducing apoptosis.[2][3]

Q2: In which cell lines has the cytotoxicity of this compound been observed?

This compound has demonstrated cytotoxic activity against a variety of human cancer cell lines, including those of colon, lung, cervix, and bone origin.[1][4]

Q3: What is the recommended concentration range for initial experiments?

Based on published data, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cancer cell lines.[1][4] For particularly sensitive cell lines like SW48, a lower range, including submicromolar concentrations, should be explored.[1][5]

Q4: How long should I incubate cells with this compound to observe a cytotoxic effect?

A 72-hour incubation period has been shown to be effective for observing significant cytotoxicity in various cancer cell lines using an MTS assay.[1][4] However, the optimal incubation time may vary depending on the cell line and the specific assay being performed.

Q5: What is the primary mode of cell death induced by this compound?

The primary mechanism of cell death induced by this compound is apoptosis.[1][5] This has been confirmed by Annexin V/PI staining and analysis of PARP1 cleavage.[1]

Troubleshooting Guides

Issue 1: No significant cytotoxicity observed at expected concentrations.

  • Possible Cause 1: Cell line resistance.

    • Troubleshooting Step: Verify the sensitivity of your specific cell line to this compound. If possible, use a known sensitive cell line, such as SW48, as a positive control.

  • Possible Cause 2: Suboptimal incubation time.

    • Troubleshooting Step: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for your cell line.

  • Possible Cause 3: Incorrect drug concentration.

    • Troubleshooting Step: Ensure accurate preparation of this compound stock solutions and serial dilutions. Verify the final concentration in the cell culture medium.

  • Possible Cause 4: High cell seeding density.

    • Troubleshooting Step: Optimize the cell seeding density. A high number of cells may require a higher concentration of the compound or a longer incubation time to observe an effect.

Issue 2: High variability between replicate wells in cytotoxicity assays.

  • Possible Cause 1: Uneven cell seeding.

    • Troubleshooting Step: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure even distribution.

  • Possible Cause 2: Edge effects in the microplate.

    • Troubleshooting Step: Avoid using the outermost wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media.

  • Possible Cause 3: Incomplete dissolution of formazan crystals (in MTT/MTS assays).

    • Troubleshooting Step: Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. Visually inspect the wells under a microscope before reading the absorbance.

Issue 3: Difficulty in interpreting apoptosis assay results.

  • Possible Cause 1: Suboptimal gating in flow cytometry.

    • Troubleshooting Step: Use unstained and single-stained (Annexin V only and PI only) controls to set up the proper gates for distinguishing between live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Possible Cause 2: Cell detachment and loss during staining.

    • Troubleshooting Step: For adherent cells, be gentle during harvesting and washing steps. Collect the supernatant containing any detached cells and combine it with the trypsinized adherent cells to avoid losing the apoptotic cell population.

Data Presentation

Table 1: Estimated IC50 Values of this compound in Various Human Cancer Cell Lines after 72-hour Treatment (MTS Assay)

Cell LineTissue OriginEstimated IC50 (µM)
SW48Colon~0.8
HT29Colon>10
HCT116Colon~5
H460Lung>10
SV-HUC-1Uroepithelium>10
HeLaCervix~7
U2OSBone~4
HEK 293TEmbryonic Kidney~6

Disclaimer: These IC50 values are estimations based on graphical data from published research and may vary depending on experimental conditions.[1][4]

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol is adapted from standard MTT assay procedures.[3][6][7][8]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired period (e.g., 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol is based on standard Annexin V/PI apoptosis assay procedures.[1][2][9][10]

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired time.

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which may contain apoptotic floating cells). Wash the adherent cells with PBS and then trypsinize them. Combine the trypsinized cells with the collected medium.

    • Suspension cells: Collect the cells by centrifugation.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_drug Add this compound to Cells seed_cells->add_drug prepare_drug Prepare this compound Dilutions prepare_drug->add_drug incubate Incubate for 72 hours add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining the IC50 of this compound.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway nvs This compound bcl2 Bcl-2 Family Regulation (e.g., Bax/Bak activation) nvs->bcl2 Induces mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp dna_frag DNA Fragmentation casp3->dna_frag blebbing Membrane Blebbing casp3->blebbing apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis blebbing->apoptosis

Caption: Generalized intrinsic apoptosis signaling pathway.

References

Off-target effects of Nvs-cecr2-1 in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Nvs-cecr2-1 in cellular models.

Introduction to this compound

This compound is a potent and highly selective chemical probe for the bromodomain of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2).[1] CECR2 is a chromatin remodeling factor involved in various cellular processes, including DNA damage response and transcriptional regulation.[1][2] this compound competitively binds to the acetyl-lysine binding pocket of the CECR2 bromodomain, thereby displacing it from chromatin.[2] While it is a valuable tool to study the function of CECR2, like any chemical probe, it is essential to be aware of its potential on-target and off-target effects to ensure robust experimental design and interpretation.

FAQs: General Properties and Handling

Q1: What is the recommended concentration of this compound for use in cellular assays?

A1: A concentration of up to 1 µM is generally recommended for cellular assays.[3][4] However, the optimal concentration will be cell-type and assay-dependent, so a dose-response experiment is always recommended. For example, in SW48 colon cancer cells, cytotoxic effects and apoptosis are observed at submicromolar concentrations.[2]

Q2: What is the solubility of this compound?

A2: this compound has poor aqueous solubility.[1] It is recommended to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final desired concentration in cell culture media. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects cellular viability (typically <0.1%).

Q3: Is there a negative control compound available for this compound?

A3: Yes, NVS-CECR2-C is a structurally related compound that is inactive against CECR2 and can be used as a negative control in cellular experiments to distinguish on-target from off-target effects.[1]

Q4: How should I store this compound?

A4: this compound should be stored at -20°C as a solid. Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Off-Target Effects

Q5: I am observing a phenotype in my cells treated with this compound that is not consistent with CECR2 knockdown. Could this be an off-target effect?

A5: It is possible. While this compound is highly selective for CECR2 over other bromodomains, studies have shown that it can induce cytotoxic effects through both CECR2-dependent and CECR2-independent mechanisms.[2] The observation that CECR2-depleted cells are still sensitive to this compound suggests the presence of off-target activities.[2]

Q6: What are the known off-targets of this compound?

A6: Publicly available, comprehensive off-target screening data for this compound is limited. Broad panel screenings have indicated no significant inhibition of protein kinases, proteases, and receptors.[1][4] Thermal shift assays have shown weak interactions with BRD4 and BRD7, though these were not confirmed in AlphaScreen assays.[1] Without specific data from techniques like kinome scanning or proteomics-based methods (e.g., CETSA or affinity-purification mass spectrometry), a definitive list of off-targets is not available.

Q7: How can I experimentally control for potential off-target effects of this compound?

A7: To confidently attribute an observed phenotype to the inhibition of CECR2, it is crucial to include the following controls in your experiments:

  • Use the inactive control compound: Compare the effects of this compound with its inactive analog, NVS-CECR2-C.[1] A phenotype caused by an on-target effect should be absent or significantly reduced with the inactive control.

  • Perform genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out CECR2. The resulting phenotype should phenocopy the effects of this compound treatment if the effect is on-target.

  • Rescue experiments: In CECR2 knockdown or knockout cells, re-introducing a form of CECR2 that is resistant to this compound (if a suitable mutation is known) should rescue the phenotype.

Q8: What can I do if I suspect a novel off-target effect of this compound?

A8: If you have strong evidence for an off-target effect, you may need to perform your own off-target identification experiments. Some powerful techniques for this include:

  • Chemical Proteomics: This involves using an affinity-based probe derived from this compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in response to drug binding in intact cells. Off-targets can be identified by their altered thermal stability in the presence of this compound.[5][6][7][8]

  • Kinome Scanning: If you suspect the off-target is a kinase, you can screen this compound against a large panel of purified kinases to identify potential interactions.

Data Presentation: Quantitative Summary of this compound Activity

ParameterValueAssayTarget/Cell LineReference
IC50 47 nMAlphaScreenCECR2 Bromodomain[1]
Kd 80 nMIsothermal Titration Calorimetry (ITC)CECR2 Bromodomain[1]
ΔTm 12.52 °CThermal Shift AssayCECR2 Bromodomain[1]
Cellular IC50 0.64 µMColony Formation AssaySW48 Colon Cancer Cells[2]

Experimental Protocols

Chromatin Fractionation Assay to Monitor CECR2 Displacement

This protocol is adapted from studies demonstrating this compound-mediated displacement of CECR2 from chromatin.[2]

Materials:

  • Cell lysis buffer (e.g., hypotonic buffer)

  • Nuclear extraction buffer (containing a specific salt concentration, e.g., 0.15 M or 0.3 M NaCl)

  • Laemmli sample buffer

  • Antibodies: anti-CECR2, anti-Lamin A/C (nuclear matrix marker), anti-GAPDH (cytoplasmic marker)

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in a hypotonic buffer to release cytoplasmic proteins.

  • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Wash the nuclear pellet.

  • Extract nuclear proteins with a nuclear extraction buffer containing a specific salt concentration (e.g., 0.15 M NaCl).

  • Centrifuge to separate the soluble nuclear fraction (supernatant) from the chromatin-bound fraction (pellet).

  • Resuspend the chromatin pellet in a suitable buffer.

  • Analyze all fractions (cytoplasmic, soluble nuclear, and chromatin-bound) by SDS-PAGE and Western blotting using antibodies against CECR2, a nuclear matrix marker (Lamin A/C), and a cytoplasmic marker (GAPDH).

Annexin V Apoptosis Assay in SW48 Cells

This protocol is a standard method to quantify apoptosis induced by this compound.[2]

Materials:

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Seed SW48 cells and treat with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Signaling Pathways and Experimental Workflows

CECR2 in NF-κB Signaling Pathway

CECR2 has been implicated in the NF-κB signaling pathway, particularly in the context of breast cancer metastasis.[9] It is thought to be recruited by acetylated RELA to enhance the chromatin accessibility of NF-κB target genes.

CECR2_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) p65_Ac Acetylated p65 NFkB->p65_Ac Acetylation NFkB_IkB->NFkB Degradation of IκB Chromatin Chromatin p65_Ac->Chromatin Binds to DNA CECR2 CECR2 CECR2->Chromatin Recruited to acetylated p65 TargetGenes Target Gene Expression (e.g., CSF1, CXCL1) Chromatin->TargetGenes Increases accessibility Metastasis Metastasis TargetGenes->Metastasis Nvs_CECR2_1 This compound Nvs_CECR2_1->CECR2 Inhibits binding

Caption: CECR2 involvement in the NF-κB signaling pathway.

Experimental Workflow: Identifying Off-Target Effects using CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to identify direct targets and off-targets of a compound in a cellular context.

CETSA_Workflow start Start: Intact Cells treat Treat cells with This compound or Vehicle start->treat heat Heat cells to a range of temperatures treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge collect Collect soluble fraction centrifuge->collect analyze Analyze protein levels (Western Blot or Mass Spec) collect->analyze result Result: Shift in thermal stability indicates protein binding analyze->result

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Interpreting CECR2-Independent Effects of Nvs-cecr2-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the CECR2-independent effects of the bromodomain inhibitor Nvs-cecr2-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) bromodomain.[1][2] It binds to the CECR2 bromodomain with high affinity, displacing it from chromatin and thereby inhibiting its function in chromatin remodeling and gene transcription.[3][4]

Q2: What are the observed CECR2-independent effects of this compound?

A2: Studies have shown that this compound exhibits cytotoxic activity and induces apoptosis in various cancer cell lines, even in cells where CECR2 has been depleted.[3][4][5] This indicates that the compound can induce cell death through mechanisms that do not rely on the presence or inhibition of CECR2.

Q3: How was the CECR2-independent cytotoxicity of this compound established?

A3: The CECR2-independent effects were demonstrated by observing that this compound retained cytotoxic activity in HEK293T cells, which are known to be independent of CECR2 for their viability.[3] Furthermore, depleting CECR2 in sensitive cancer cell lines like SW48 only partially reduced their sensitivity to the inhibitor, suggesting an additional, CECR2-independent mechanism of cell killing.[3]

Q4: What is the proposed mechanism for the CECR2-independent cytotoxicity?

A4: The precise molecular pathway for the CECR2-independent cytotoxicity has not been fully elucidated. However, it is known to occur primarily through the induction of apoptosis, as evidenced by increased Annexin V staining and PARP1 cleavage.[2][3] The cytotoxic effects in CECR2-depleted cells could be due to off-target activities of this compound.[3]

Q5: Is there evidence of this compound inhibiting other proteins?

A5: this compound has been shown to be highly selective for CECR2 over a panel of 48 other bromodomains and does not show significant inhibition of various kinases, proteases, and receptors in screening panels.[6] However, weak interactions with BRD4 and BRD7 have been observed, although these were not confirmed in all assay formats.[6] The possibility of other, as-yet-unidentified off-targets cannot be completely ruled out.

Troubleshooting Guides

Issue 1: Observing cytotoxicity in a cell line with low or no CECR2 expression.

  • Possible Cause: This is likely a manifestation of the CECR2-independent effects of this compound. The compound can induce apoptosis through off-target mechanisms.

  • Troubleshooting Steps:

    • Confirm CECR2 expression: Perform a western blot to verify the low or absent expression of CECR2 in your cell line.

    • Assess apoptosis: Use assays like Annexin V/PI staining or PARP1 cleavage analysis to confirm that the observed cytotoxicity is due to apoptosis.

    • Perform a dose-response curve: Determine the IC50 value in your cell line and compare it to published values for CECR2-dependent and -independent cell lines (see Data Presentation section). This can help contextualize your findings.

    • Consider off-target analysis: If resources permit, consider performing broader kinase or other off-target profiling to identify potential alternative targets of this compound in your specific cell model.

Issue 2: Inconsistent IC50 values for this compound in the same cell line across experiments.

  • Possible Cause 1: Variation in cell health and density. Cell viability and confluence at the time of treatment can significantly impact drug sensitivity.

  • Troubleshooting Steps:

    • Standardize cell seeding: Ensure that the same number of viable cells is seeded for each experiment.

    • Monitor cell health: Regularly check for signs of contamination or cellular stress.

    • Use cells at a consistent passage number: High-passage number cells can exhibit altered phenotypes and drug responses.

  • Possible Cause 2: Degradation of this compound. Improper storage can lead to reduced potency.

  • Troubleshooting Steps:

    • Follow storage recommendations: Store this compound as a lyophilized powder at -20°C and protect from moisture.[1]

    • Prepare fresh dilutions: Prepare working solutions from a fresh stock for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Variability in assay conditions. Incubation times and reagent concentrations can affect results.

  • Troubleshooting Steps:

    • Standardize incubation times: Use a consistent treatment duration for all experiments.

    • Ensure proper reagent mixing and concentrations.

Issue 3: Difficulty in distinguishing between CECR2-dependent and -independent effects.

  • Possible Cause: The two effects may be occurring simultaneously in cells that express CECR2.

  • Troubleshooting Steps:

    • Use a CECR2 knockdown or knockout model: The most direct way to isolate the CECR2-independent effects is to deplete the primary target using siRNA, shRNA, or CRISPR-Cas9.

    • Compare IC50 values: As shown in the literature, the IC50 value for this compound is typically lower in CECR2-dependent cell lines compared to those where the effect is CECR2-independent.[3] A significant shift to a higher IC50 upon CECR2 depletion indicates a CECR2-dependent component.

    • Use a negative control compound: A structurally related but inactive control compound for CECR2, such as NVS-CECR2-C, can help to identify non-specific effects.[6]

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineTissue of OriginCECR2 DependenceIC50 (µM)
SW48Colon CancerDependent0.64[2][3]
HCT116Colon CancerDependent1.30[3]
A549Lung CancerIndependent~2.1[3]
HeLaCervical CancerIndependent~2.5[3]
MCF7Breast CancerIndependent~3.3[3]
HEK293TEmbryonic KidneyIndependent~2.8[3]
HEK293T (siCECR2)Embryonic KidneyIndependent~2.8[3]

Experimental Protocols

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells following treatment with this compound.

  • Cell Preparation:

    • Prepare a single-cell suspension from your cell line of interest. For adherent cells, use trypsinization.

    • Determine the viable cell count using a hemocytometer or automated cell counter with trypan blue exclusion.

  • Cell Seeding:

    • Determine the optimal seeding density to obtain 20-150 colonies per well in a 6-well plate for the untreated control.

    • Seed cells into 6-well plates and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 10-14 days at 37°C in a humidified incubator. Replace the medium with fresh medium containing the inhibitor every 2-3 days.

  • Fixing and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with 4% paraformaldehyde or 100% methanol for 15-20 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

    • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation and Treatment:

    • Seed 1-5 x 10^5 cells per well in a 6-well plate and allow them to adhere.

    • Treat cells with the desired concentrations of this compound for the specified time (e.g., 72 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin and neutralize with media.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add additional 1X binding buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate the cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

PARP1 Cleavage Western Blot

This assay detects the cleavage of PARP1, a hallmark of caspase-mediated apoptosis.

  • Sample Preparation:

    • Treat cells with this compound as for the apoptosis assay.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against PARP1 that recognizes both the full-length (116 kDa) and cleaved (89 kDa) fragments overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • An increase in the 89 kDa cleaved PARP1 band indicates apoptosis. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., SW48, HEK293T) CECR2_Knockdown CECR2 Knockdown (siRNA/shRNA) Cell_Culture->CECR2_Knockdown Nvs_cecr2_1_Treatment This compound Treatment (Dose-response) Cell_Culture->Nvs_cecr2_1_Treatment CECR2_Knockdown->Nvs_cecr2_1_Treatment Colony_Formation Colony Formation Assay (Long-term viability) Nvs_cecr2_1_Treatment->Colony_Formation Annexin_V_PI Annexin V/PI Staining (Apoptosis) Nvs_cecr2_1_Treatment->Annexin_V_PI Western_Blot Western Blot (PARP1 cleavage) Nvs_cecr2_1_Treatment->Western_Blot IC50_Determination IC50 Determination Colony_Formation->IC50_Determination Quantify_Apoptosis Quantification of Apoptosis Annexin_V_PI->Quantify_Apoptosis Analyze_Protein_Cleavage Analysis of Protein Cleavage Western_Blot->Analyze_Protein_Cleavage

Caption: Experimental workflow for investigating CECR2-independent effects.

Caption: Logical relationship of CECR2-dependent vs. -independent effects.

Apoptosis_Pathway Nvs_cecr2_1 This compound Off_Target Unknown Off-Target Nvs_cecr2_1->Off_Target CECR2-Independent Signal_Cascade Pro-Apoptotic Signaling Cascade Off_Target->Signal_Cascade Caspase_Activation Caspase Activation (e.g., Caspase-3) Signal_Cascade->Caspase_Activation PARP1_Cleavage PARP1 Cleavage Caspase_Activation->PARP1_Cleavage Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized CECR2-independent apoptosis pathway.

References

How to minimize Nvs-cecr2-1 toxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the toxicity of the bromodomain inhibitor Nvs-cecr2-1 in non-cancerous cells during pre-clinical experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause Recommended Solution
High cytotoxicity observed in non-cancerous control cell lines. Inhibitor concentration is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific non-cancerous cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM) and identify the highest concentration that does not significantly impact cell viability.
Prolonged exposure to the inhibitor. Optimize the incubation time. It is possible that shorter exposure times are sufficient to observe the desired on-target effects in your cancer cell lines while minimizing toxicity in non-cancerous cells.
High sensitivity of the specific cell line. Consider using a less sensitive non-cancerous cell line for your control experiments if appropriate for your research question. Alternatively, explore the use of 3D cell culture models, which can sometimes exhibit more resistance to drug toxicity.
Off-target effects of this compound. Use a structurally similar but inactive control compound to differentiate between on-target and off-target toxicity. If the inactive control also shows toxicity, it suggests that the observed effects are not mediated by CECR2 inhibition.
Inconsistent results between experiments. Variability in cell health and density. Ensure consistent cell seeding densities and maintain healthy, logarithmically growing cell cultures. Passage cells regularly and avoid using cells that are over-confluent.
Inhibitor degradation. Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
Difficulty in establishing a therapeutic window between cancer and non-cancerous cells. Similar sensitivity of both cell types to this compound. Explore co-culture systems that mimic the tumor microenvironment. This may reveal differential sensitivities that are not apparent in monocultures.
Suboptimal experimental model. Consider transitioning from 2D to 3D cell culture models (e.g., spheroids or organoids). 3D models often better represent the physiological environment and can provide a more accurate assessment of a compound's therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the bromodomain of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2).[1][2] By binding to the CECR2 bromodomain, this compound displaces it from chromatin, thereby modulating gene expression.[1][3] It has been shown to induce apoptosis in various cancer cell lines.[1][3]

Q2: Does this compound exhibit toxicity in non-cancerous cells?

A2: Yes, studies have shown that this compound can exhibit cytotoxic activity in non-cancerous cell lines, such as human embryonic kidney (HEK) 293T cells.[3] Therefore, it is crucial to carefully determine the optimal concentration and experimental conditions to minimize toxicity in your non-cancerous control cells.

Q3: What are the known on-target and potential off-target effects of this compound?

A3: The primary on-target effect of this compound is the inhibition of the CECR2 bromodomain. However, it has been observed that this compound can also induce cytotoxicity through CECR2-independent mechanisms, suggesting potential off-target effects.[1] The precise nature of these off-target interactions is not yet fully elucidated.

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration will vary depending on the cell line and the experimental endpoint. We recommend performing a dose-response curve for each cell line you are working with. A good starting point for a dose-response experiment would be a range from 0.01 µM to 10 µM. The goal is to identify a concentration that shows efficacy in your cancer cell model while having minimal impact on the viability of your non-cancerous control cells.

Q5: Are there alternative experimental models that can help in assessing the toxicity of this compound?

A5: Yes, 3D cell culture models, such as spheroids and organoids, can provide a more physiologically relevant system for assessing drug toxicity.[4][5][6] These models often exhibit different sensitivities to drugs compared to traditional 2D monolayer cultures and can help in establishing a more realistic therapeutic window. Co-culture systems, where cancer cells are grown with non-cancerous cells (e.g., fibroblasts, endothelial cells), can also provide insights into the selective toxicity of this compound.

Quantitative Data Summary

The following table summarizes the known potency and cytotoxicity data for this compound.

Target/Cell LineAssay TypeResult (IC50)Reference
CECR2 Bromodomain AlphaScreen47 nM[7]
SW48 (Colon Cancer) Cell Viability (MTS)Submicromolar[3][8]
HEK 293T (Non-cancerous) Cell ViabilityDose-dependent cytotoxicity observed[3]

Experimental Protocols

Here are detailed methodologies for key experiments to minimize this compound toxicity in non-cancerous cells.

Protocol 1: Dose-Response Assay to Determine IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines to identify a therapeutic window.

Materials:

  • Cancerous and non-cancerous cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution:

    • Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 10 µM down to 0.01 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment:

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: 3D Spheroid Formation and Toxicity Assessment

Objective: To assess the toxicity of this compound in a more physiologically relevant 3D cell culture model.

Materials:

  • Ultra-low attachment 96-well round-bottom plates

  • Complete cell culture medium

  • This compound stock solution

  • Spheroid viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Microscope

Procedure:

  • Spheroid Formation:

    • Seed your cells in the ultra-low attachment plate at a density that promotes spheroid formation (e.g., 1,000-5,000 cells/well).

    • Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate for 2-4 days, monitoring spheroid formation daily with a microscope.

  • Treatment:

    • Once uniform spheroids have formed, carefully add the desired concentrations of this compound to the wells.

    • Include a vehicle control.

    • Incubate for the desired treatment duration (e.g., 72 hours or longer).

  • Viability Assessment:

    • Add the 3D cell viability reagent to each well.

    • Mix gently and incubate according to the manufacturer's protocol.

    • Measure the luminescence.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the IC50 in the 3D model.

Visualizations

Nvs_cecr2_1_Mechanism_of_Action cluster_nucleus Nucleus CECR2 CECR2 Chromatin Chromatin CECR2->Chromatin Binds to acetylated histones Gene_Expression Altered Gene Expression CECR2->Gene_Expression Displaced from chromatin Chromatin->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to Nvs_cecr2_1 This compound Nvs_cecr2_1->CECR2 Inhibits bromodomain

Caption: Mechanism of action of this compound.

Experimental_Workflow_Toxicity_Minimization start Start: High Toxicity in Non-Cancerous Cells dose_response 1. Perform Dose-Response (Protocol 1) start->dose_response time_course 2. Optimize Exposure Time dose_response->time_course model_selection 3. Consider Alternative Models time_course->model_selection model_3d 3a. 3D Culture (Protocol 2) model_selection->model_3d model_coculture 3b. Co-culture System model_selection->model_coculture negative_control 4. Use Inactive Control model_3d->negative_control model_coculture->negative_control end End: Minimized Toxicity, Established Therapeutic Window negative_control->end

References

Technical Support Center: Optimizing Nvs-cecr2-1 Treatment for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nvs-cecr2-1 to induce apoptosis. The information is tailored for scientists and drug development professionals to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

A1: this compound is a potent and selective, non-BET family bromodomain inhibitor that specifically targets the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein.[1][2] By inhibiting the bromodomain of CECR2, this compound displaces it from chromatin, leading to the induction of apoptosis in various human cancer cell lines, with a pronounced effect in SW48 colon cancer cells.[1][2] The cytotoxic activity of this compound is dose-dependent and primarily mediated through the induction of apoptosis.[2]

Q2: What is the proposed signaling pathway for this compound-induced apoptosis?

A2: CECR2 has been shown to be an epigenetic regulator that can activate the Nuclear Factor-kappa B (NF-κB) signaling pathway. The inhibition of CECR2 by this compound is thought to suppress this pathway, which can lead to an apoptotic response in cancer cells where NF-κB promotes survival. The proposed mechanism involves the inhibition of NF-κB target genes that are critical for cell survival and proliferation.

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has demonstrated cytotoxic activity against a variety of human cancer cell lines. It is particularly effective in SW48 colon cancer cells, where it has a submicromolar IC50 value.[2] The sensitivity of different cell lines to this compound may vary, and it is recommended to perform a dose-response study to determine the optimal concentration for your cell line of interest.

Q4: How do I determine the optimal concentration of this compound for my experiments?

A4: To determine the optimal concentration, a dose-response experiment is recommended. This typically involves treating your cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a fixed duration (e.g., 72 hours) and then assessing cell viability using an appropriate method such as an MTS or MTT assay. The half-maximal inhibitory concentration (IC50) can then be calculated. For apoptosis-specific assays, using concentrations around the IC50 and higher is a good starting point.

Q5: What is a typical treatment duration for inducing apoptosis with this compound?

A5: Published studies have often used a 72-hour treatment period to assess the effects of this compound on apoptosis and cell viability.[2] However, the optimal duration can vary between cell lines. A time-course experiment is recommended to determine the earliest time point at which significant apoptosis can be detected.

Data Presentation

Table 1: Dose-Dependent Induction of Apoptosis in SW48 Cells by this compound (72-hour treatment)

This compound Concentration (µM)Percentage of Apoptotic Cells (%)
0 (Control)< 5
0.520 - 30
1.040 - 50
2.060 - 70
6.0> 80[2]

Note: These are representative values based on published data. Actual results may vary depending on the specific experimental conditions and cell line.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeIC50 (µM)
SW48Colon Cancer~0.64[2]
HT29Colon Cancer> 1
HCT116Colon Cancer> 1
H460Lung Cancer> 1
HeLaCervical Cancer> 1
U2OSBone Cancer> 1

Experimental Protocols & Methodologies

Optimizing this compound Treatment Duration

To determine the optimal treatment duration for apoptosis induction in your specific cell line, a time-course experiment is essential.

Workflow:

  • Cell Seeding: Plate your cells at a density that will not lead to overconfluence during the longest time point.

  • Treatment: Treat the cells with this compound at a concentration known to induce apoptosis (e.g., the IC50 value). Include a vehicle-treated control (e.g., DMSO).

  • Time Points: Harvest cells at various time points (e.g., 6, 12, 24, 48, and 72 hours) post-treatment.

  • Apoptosis Assay: At each time point, assess apoptosis using a reliable method such as Annexin V/PI staining followed by flow cytometry.

  • Analysis: Determine the earliest time point at which a significant increase in the apoptotic cell population is observed compared to the control. Also, identify the time point that provides the most robust and reproducible apoptotic response.

Annexin V/PI Staining for Apoptosis Detection

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Harvest cells (including the supernatant to collect detached apoptotic cells) and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blotting for PARP Cleavage

Detection of cleaved PARP-1 is a hallmark of caspase-mediated apoptosis.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse treated and untreated cells in RIPA buffer.

  • Quantify protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the 89 kDa cleaved PARP fragment indicates apoptosis.

Caspase Activity Assay

This assay measures the activity of executioner caspases (e.g., Caspase-3/7), which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Treated and untreated cells in a 96-well plate

  • Luminometer

Procedure:

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence in each well using a luminometer. An increase in luminescence is proportional to the amount of caspase activity.

Mandatory Visualizations

Nvs_cecr2_1_Apoptosis_Pathway cluster_cell Cancer Cell Nvs_cecr2_1 This compound CECR2 CECR2 Nvs_cecr2_1->CECR2 Inhibits NFkB NF-κB CECR2->NFkB Activates Survival_Genes Pro-survival Genes NFkB->Survival_Genes Promotes Transcription Apoptosis Apoptosis Survival_Genes->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assays start Start: Seed Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat harvest Harvest Cells at Different Time Points treat->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin parp PARP Cleavage (Western Blot) harvest->parp caspase Caspase Activity (Luminescence Assay) harvest->caspase analyze Analyze Data to Determine Optimal Duration & Concentration annexin->analyze parp->analyze caspase->analyze end End: Optimized Protocol analyze->end

Caption: Experimental workflow for optimizing this compound treatment.

Troubleshooting_Guide cluster_solutions_no_apop Solutions for No/Low Apoptosis cluster_solutions_high_nec Solutions for High Necrosis cluster_solutions_inconsistent Solutions for Inconsistency start Issue Encountered no_apoptosis No/Low Apoptosis Observed start->no_apoptosis high_necrosis High Necrosis in Control start->high_necrosis inconsistent Inconsistent Results start->inconsistent check_conc Increase this compound Concentration no_apoptosis->check_conc check_time Increase Treatment Duration no_apoptosis->check_time check_cells Confirm Cell Line Sensitivity no_apoptosis->check_cells check_handling Gentle Cell Handling high_necrosis->check_handling check_solvent Check Vehicle (DMSO) Concentration high_necrosis->check_solvent check_passage Use Consistent Cell Passage Number inconsistent->check_passage check_reagents Ensure Reagent Quality inconsistent->check_reagents

References

NVS-CECR2-1 & NVS-CECR2-C Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using the CECR2 inhibitor, NVS-CECR2-1, and its inactive control compound, NVS-CECR2-C.

Frequently Asked Questions (FAQs)

Q1: What are this compound and NVS-CECR2-C?

A1: this compound is a potent and highly selective chemical probe that inhibits the function of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein.[1][2] It specifically targets the bromodomain of CECR2, a module that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in chromatin remodeling.[3][4] NVS-CECR2-C is a structurally related compound that is inactive against CECR2 and serves as an ideal negative control for experiments.[1]

Q2: What is the primary application of NVS-CECR2-C?

A2: NVS-CECR2-C is designed to be used in parallel with this compound to distinguish the specific effects of CECR2 inhibition from any potential off-target or non-specific effects of the chemical scaffold. By treating a sample with NVS-CECR2-C, researchers can ensure that the observed biological phenomena are due to the inhibition of CECR2 by this compound and not other factors.

Q3: At what concentration should I use this compound and NVS-CECR2-C in my cellular assays?

A3: For cellular assays, it is recommended to use this compound at concentrations up to 1 µM.[1] NVS-CECR2-C should be used at the same concentration as this compound to ensure a proper comparison.

Q4: What are the known downstream effects of CECR2 inhibition by this compound?

A4: Inhibition of CECR2 by this compound has been shown to displace CECR2 from chromatin within cells.[3][5][6] This can lead to various cellular outcomes, including the induction of apoptosis in certain cancer cell lines.[2][3][5] Furthermore, CECR2 has been implicated in driving breast cancer metastasis by activating NF-κB signaling.[7][8] Therefore, inhibition of CECR2 may lead to the downregulation of NF-κB target genes.

Q5: Are there any known off-target effects of this compound?

A5: this compound has been shown to be highly selective for CECR2, with no significant cross-reactivity observed against a panel of 48 other bromodomains, as well as various kinases, proteases, and receptors.[1][9] However, some studies suggest that this compound may also induce cytotoxic effects in cancer cells through CECR2-independent mechanisms.[3][5] The use of the inactive control NVS-CECR2-C is crucial to dissect these potential off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal or non-specific effects observed in experiments with this compound. The observed effects might be independent of CECR2 inhibition.Always run a parallel experiment using NVS-CECR2-C at the same concentration. If the effect persists with the inactive control, it is likely an off-target effect of the chemical scaffold.
No observable phenotype after treatment with this compound. The concentration of the compound may be too low, or the incubation time may be insufficient. The cell line used may not be sensitive to CECR2 inhibition.Perform a dose-response experiment to determine the optimal concentration. Increase the incubation time. Confirm CECR2 expression in your cell line of interest.
Inconsistent results between experiments. Variability in experimental conditions such as cell density, passage number, or reagent quality.Standardize your experimental protocols. Ensure consistent cell culture practices and use high-quality reagents.
Unexpected cytotoxicity observed with this compound. Some cancer cell lines are sensitive to CECR2 inhibition and undergo apoptosis.[3][5] There might also be CECR2-independent cytotoxic effects.[3][5]Compare the cytotoxicity with that of NVS-CECR2-C. If NVS-CECR2-C shows similar toxicity, the effect is likely off-target. If not, the cytotoxicity is likely due to CECR2 inhibition. Consider reducing the concentration or incubation time.
Difficulty in observing downstream signaling changes (e.g., NF-κB pathway). The signaling pathway may not be active in the chosen cell line or the timing of the measurement is not optimal.Ensure your cell model has an active CECR2-dependent NF-κB signaling pathway. Perform a time-course experiment to identify the optimal time point for observing changes in downstream targets.

Quantitative Data Summary

Compound Target Binding Affinity (Kd) In Vitro Potency (IC50) Cellular Activity
This compound CECR2 Bromodomain80 nM (ITC)[1]47 nM (AlphaScreen)[1]Robust inhibition of CECR2 in FRAP assay at 0.1 µM[1]. Displaces CECR2 from chromatin[5][6].
NVS-CECR2-C CECR2 BromodomainInactive[1]Inactive[1]No significant activity against CECR2[1].

Experimental Protocols

Protocol 1: Cell Viability Assay to Assess Cytotoxicity
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound and NVS-CECR2-C in DMSO. Serially dilute the compounds in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound, NVS-CECR2-C, or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTS assay.[10]

  • Data Analysis: Measure the absorbance at the appropriate wavelength and normalize the results to the vehicle-treated control to determine the percentage of cell viability.

Protocol 2: Chromatin Fractionation to Monitor CECR2 Displacement
  • Cell Treatment: Culture cells to 80-90% confluency and treat with this compound, NVS-CECR2-C, or vehicle control for the desired time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and lyse them in a hypotonic buffer to isolate the nuclei.

  • Chromatin Fractionation: Separate the soluble (chromatin-unbound) and insoluble (chromatin-bound) fractions by centrifugation.[5]

  • Protein Extraction: Extract proteins from both fractions.

  • Western Blot Analysis: Resolve the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CECR2. Use antibodies for a nuclear protein (e.g., Lamin A/C) as a marker for the chromatin-bound fraction and a cytoplasmic protein (e.g., GAPDH) for the soluble fraction.

  • Analysis: Compare the amount of CECR2 in the chromatin-bound fraction between the different treatment groups to assess the displacement activity of this compound.

Visualizations

CECR2_Signaling_Pathway cluster_nucleus Nucleus cluster_treatment Experimental Intervention CECR2 CECR2 Acetylated_Histones Acetylated Histones CECR2->Acetylated_Histones reads RELA RELA (p65) CECR2->RELA binds to acetylated RELA NFkB_Genes NF-κB Target Genes (e.g., TNC, CSF1) RELA->NFkB_Genes activates transcription NVS_CECR2_1 This compound (Active Probe) NVS_CECR2_1->CECR2 inhibits NVS_CECR2_C NVS-CECR2-C (Inactive Control) Experimental_Workflow_Control start Start Experiment (e.g., Cell Culture) treatment Treatment Groups start->treatment active_probe Group A: Treat with this compound treatment->active_probe inactive_control Group B: Treat with NVS-CECR2-C treatment->inactive_control vehicle_control Group C: Treat with Vehicle (DMSO) treatment->vehicle_control incubation Incubate for Defined Period active_probe->incubation inactive_control->incubation vehicle_control->incubation assay Perform Assay (e.g., Viability, Western Blot) incubation->assay analysis Data Analysis assay->analysis conclusion Draw Conclusion analysis->conclusion

References

Technical Support Center: Overcoming Resistance to Nvs-cecr2-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CECR2 bromodomain inhibitor, Nvs-cecr2-1, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein's bromodomain. It functions by binding to the acetyl-lysine binding pocket of the CECR2 bromodomain, which displaces it from chromatin.[1][2][3][4] This disruption of CECR2's chromatin association has been shown to induce apoptosis in various cancer cell lines, with a notable submicromolar efficacy in SW48 colon cancer cells.[1][2][3] While its primary activity is CECR2-dependent, evidence also suggests a CECR2-independent mechanism of cytotoxicity.[1][2][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are still under investigation, resistance to bromodomain inhibitors, in general, can arise from several factors. Researchers should consider the following possibilities:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of bromodomain inhibition. For BET inhibitors, activation of pathways such as WNT and PI3-Kinase has been observed to confer resistance.[5][6][7] Given that CECR2 is known to regulate NF-κB signaling, alterations in this pathway or related pro-survival pathways could contribute to resistance.[8]

  • Epigenetic Heterogeneity and Clonal Selection: Pre-existing subpopulations of cells with distinct epigenetic landscapes may be less sensitive to this compound and can be selected for during treatment, leading to an overall resistant population.[9]

  • Bromodomain-Independent Target Reactivation: In some cases of resistance to BET inhibitors, the target protein (like BRD4) can remain essential for cell survival but functions in a manner that is independent of its bromodomain. This can involve altered protein-protein interactions or post-translational modifications.[10][11][12]

  • Target Alteration: Although not yet reported for this compound, mutations in the drug target that prevent inhibitor binding are a common mechanism of acquired drug resistance.

Q3: How can I experimentally confirm if my cells have developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response assay and calculate the half-maximal inhibitory concentration (IC50) in your suspected resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. A long-term colony formation assay is also a robust method to assess the impact on clonogenic survival.

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in our long-term treated cancer cell line.

This suggests the development of acquired resistance. The following steps can help elucidate the underlying mechanism.

Troubleshooting Steps:

  • Confirm Resistance Phenotype:

    • Experiment: Perform a cell viability assay (e.g., CellTiter-Glo® or MTT) with a range of this compound concentrations on both the parental and suspected resistant cell lines.

    • Data Analysis: Calculate and compare the IC50 values. A significant rightward shift in the dose-response curve for the resistant line confirms resistance.

    • Experiment: Conduct a colony formation assay to assess long-term survival differences.

  • Investigate Potential Bypass Pathways:

    • Hypothesis: Upregulation of pro-survival signaling pathways (e.g., NF-κB, WNT, PI3K/Akt) may be compensating for CECR2 inhibition.

    • Experiment: Perform Western blot analysis to compare the protein levels and phosphorylation status of key components of these pathways (e.g., p-Akt, β-catenin, p-p65) between sensitive and resistant cells.

    • Experiment: Use quantitative PCR (qPCR) to measure the expression of downstream target genes of these pathways.

    • Strategy to Overcome: If a bypass pathway is activated, consider combination therapy. For example, if the PI3K/Akt pathway is upregulated, treat resistant cells with this compound in combination with a PI3K or Akt inhibitor.

  • Assess CECR2 Dependency:

    • Hypothesis: The resistant cells may have become less dependent on CECR2 for survival.

    • Experiment: Perform siRNA-mediated knockdown of CECR2 in both sensitive and resistant cell lines and assess the impact on cell viability. If resistant cells show a diminished response to CECR2 knockdown compared to sensitive cells, it may indicate a shift away from CECR2 dependency.

Quantitative Data Summary
Cell LineTreatmentIC50 (µM)Fold Resistance
SW48 (Parental)This compound~0.641
SW48 (Resistant)This compound[User to input experimental data][Calculate based on experimental data]
HCT116 (Parental)This compound>10N/A
HCT116 (Resistant)This compound[User to input experimental data][Calculate based on experimental data]

Note: The IC50 value for SW48 parental cells is based on published data.[2] Researchers should determine the IC50 in their own experimental setup.

Experimental Protocols

Colony Formation Assay

This assay assesses the long-term ability of single cells to proliferate and form colonies following drug treatment.

Materials:

  • 6-well tissue culture plates

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 10% neutral buffered formalin)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Prepare a single-cell suspension of both parental and resistant cells.

  • Seed a low density of cells (e.g., 200-500 cells per well) into 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO).

  • Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.

  • After the incubation period, wash the wells with PBS.

  • Fix the colonies with the fixation solution for 20 minutes at room temperature.

  • Remove the fixative and stain the colonies with crystal violet solution for 5 minutes.

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 48-72 hours).

  • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Chromatin Fractionation Assay

This biochemical assay separates cellular proteins into chromatin-bound and unbound fractions to assess the displacement of CECR2 from chromatin by this compound.

Materials:

  • Cell lysis buffer (e.g., buffer containing a non-ionic detergent like Triton X-100)

  • High-salt extraction buffer

  • Protease and phosphatase inhibitors

  • Sonciator or nuclease (e.g., Benzonase)

Procedure:

  • Treat cells with this compound for the desired time (e.g., 2 hours).

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in a hypotonic buffer to release cytoplasmic contents. Centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in a low-salt buffer and treat with a nuclease or sonication to fragment the chromatin.

  • Centrifuge at high speed to separate the soluble, chromatin-unbound proteins (supernatant) from the insoluble chromatin-bound proteins (pellet).

  • Wash the chromatin pellet.

  • Elute the chromatin-bound proteins using a high-salt buffer.

  • Analyze the fractions by Western blotting using antibodies against CECR2, a marker for the chromatin-bound fraction (e.g., Histone H3), and a marker for the unbound fraction (e.g., GAPDH).

Visualizations

Nvs_cecr2_1_Mechanism_of_Action cluster_nucleus Nucleus Acetylated_Histones Acetylated Histones CECR2 CECR2 Acetylated_Histones->CECR2 Binds to Chromatin_Remodeling Chromatin Remodeling CECR2->Chromatin_Remodeling Transcription_Regulation Transcription Regulation Chromatin_Remodeling->Transcription_Regulation Apoptosis Apoptosis Transcription_Regulation->Apoptosis Inhibition of anti-apoptotic genes Nvs_cecr2_1 This compound Nvs_cecr2_1->CECR2 Inhibits Binding

Caption: Mechanism of action of this compound.

Resistance_Workflow start Reduced Sensitivity to this compound Observed ic50 Confirm Resistance: Compare IC50 values (Parental vs. Resistant) start->ic50 pathway_analysis Investigate Bypass Pathways: - Western Blot (p-Akt, β-catenin, etc.) - qPCR (Target Genes) ic50->pathway_analysis cecr2_dependency Assess CECR2 Dependency: - siRNA knockdown of CECR2 - Compare viability effects ic50->cecr2_dependency combination_therapy Test Combination Therapy: (e.g., this compound + Pathway Inhibitor) pathway_analysis->combination_therapy re_sensitization Re-sensitization to this compound? combination_therapy->re_sensitization new_strategy Develop Alternative Strategy cecr2_dependency->new_strategy re_sensitization->new_strategy No

Caption: Workflow for investigating this compound resistance.

CECR2_NFkB_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases CECR2 CECR2 Target_Genes Target Gene Expression (e.g., CSF1, CXCL1) CECR2->Target_Genes Promotes Transcription NFkB_nuc->Target_Genes Activates Metastasis Metastasis & Survival Target_Genes->Metastasis

Caption: Simplified CECR2 and NF-κB signaling pathway.

References

Validation & Comparative

A Comparative Guide to NVS-CECR2-1 and Other Non-BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-BET bromodomain inhibitor, NVS-CECR2-1, with other notable inhibitors targeting bromodomains outside of the well-studied Bromo- and Extra-Terminal (BET) family. The information presented herein is curated from publicly available experimental data to assist researchers in selecting the appropriate chemical tools for their studies.

Introduction to Non-BET Bromodomain Inhibitors

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. While inhibitors of the BET family of bromodomains have shown significant therapeutic promise, the diverse functions of the numerous non-BET bromodomains are increasingly being explored as potential drug targets. This compound is a potent and highly selective chemical probe for the bromodomain of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2), a protein implicated in chromatin remodeling, DNA damage response, and neural tube development.[1] This guide will compare this compound to other non-BET bromodomain inhibitors, focusing on their biochemical potency, selectivity, and cellular activity.

Biochemical Potency and Selectivity

A critical aspect of a chemical probe's utility is its potency against its intended target and its selectivity over other related proteins. This compound has been shown to be a highly potent and selective inhibitor of CECR2.

Table 1: Comparison of In Vitro Binding Affinities of Non-BET Bromodomain Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Kd (nM)Assay MethodReference
This compound CECR2 47 80 AlphaScreen, ITC [1][2]
PFI-3SMARCA2/4, PB1(5)89 (SMARCA4)28 (SMARCA2), 59 (SMARCA4)BROMOscan[3]
I-CBP112CBP/p300-151 (CBP), 167 (p300)ITC
OF-1TAF1(2), CECR2100 (TAF1(2))800 (TAF1(2))AlphaScreen, ITC

Note: Data for PFI-3, I-CBP112, and OF-1 are compiled from various sources and were not determined in a head-to-head comparison with this compound under identical conditions. Direct comparison of absolute values should be made with caution.

This compound demonstrates exceptional selectivity, showing no significant cross-reactivity in a panel of 48 different bromodomains.[1] Thermal shift assays revealed only weak interactions with BRD4 and BRD7, which were not confirmed in functional AlphaScreen assays.[1] This high selectivity makes this compound a superior tool for specifically probing the function of CECR2.

Cellular Activity and Target Engagement

The ability of an inhibitor to engage its target within a cellular context is paramount. This compound has been demonstrated to effectively enter cells and inhibit CECR2 function.

Table 2: Comparison of Cellular Activity of this compound and PFI-3

InhibitorTarget BromodomainCellular AssayReadoutEffective ConcentrationKey FindingsReference
This compound CECR2 Chromatin FractionationDisplacement of CECR2 from chromatin5-15 µMDose-dependently displaces CECR2 from chromatin without affecting BRG1.[3][4]
PFI-3SMARCA2/4 (BRG1/BRM)Chromatin FractionationDisplacement of BRG1 from chromatin100-200 µMDisplaces BRG1 from chromatin with no effect on CECR2.[3][4]
This compound CECR2 FRAPInhibition of CECR2 mobility0.1 µMRobust inhibition of CECR2 dynamics.[1]
This compound CECR2 NanoBRET™Displacement of CECR2 from histone H3.3IC50 = 255 nMQuantifies target engagement in live cells.[1]

A study by Park et al. (2020) directly compared the cellular activity of this compound and PFI-3.[3][4] Using a chromatin fractionation assay in SW48 cells, they showed that this compound effectively displaced endogenous CECR2 from chromatin in a dose-dependent manner, while having no effect on the chromatin association of BRG1 (a component of the SWI/SNF complex and a target of PFI-3).[3][4][5] Conversely, PFI-3 displaced BRG1 from chromatin but did not affect CECR2.[3][4][5] This provides clear evidence for the distinct and selective cellular activities of these two non-BET bromodomain inhibitors.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams are provided.

CECR2_Signaling_Pathway CECR2 in Chromatin Remodeling cluster_nucleus Nucleus CECR2 CECR2 Acetylated_Histones Acetylated Histones CECR2->Acetylated_Histones Binds to Chromatin Chromatin CECR2->Chromatin Remodels SNF2L SNF2L/H SNF2L->CECR2 Forms CERF complex with SNF2L->Chromatin Remodels Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Regulates NVS_CECR2_1 This compound NVS_CECR2_1->CECR2 Inhibits binding to acetylated histones

Caption: Role of CECR2 in chromatin remodeling and its inhibition by this compound.

Experimental_Workflow Workflow for Comparing Bromodomain Inhibitors cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays AlphaScreen AlphaScreen IC50 IC50 (Potency) AlphaScreen->IC50 ITC Isothermal Titration Calorimetry (ITC) Kd Kd (Affinity) ITC->Kd FRAP Fluorescence Recovery After Photobleaching (FRAP) Target_Engagement Cellular Target Engagement & Potency FRAP->Target_Engagement NanoBRET NanoBRET™ NanoBRET->Target_Engagement Inhibitor_Library Bromodomain Inhibitors (this compound, PFI-3, etc.) Inhibitor_Library->AlphaScreen Inhibitor_Library->ITC Inhibitor_Library->FRAP Inhibitor_Library->NanoBRET

Caption: Experimental workflow for the characterization and comparison of bromodomain inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and other bromodomain inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination

This assay is used to measure the potency of an inhibitor in disrupting the interaction between a bromodomain and its acetylated histone peptide ligand.

  • Reagents and Materials:

    • Recombinant His-tagged CECR2 bromodomain.

    • Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac).

    • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Test inhibitors (e.g., this compound) serially diluted in DMSO.

    • 384-well microplates.

  • Procedure:

    • Add 5 µL of assay buffer containing the His-tagged CECR2 bromodomain to each well.

    • Add 0.5 µL of the serially diluted test inhibitor.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of assay buffer containing the biotinylated H4K16ac peptide.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of a mixture of Streptavidin-Donor and Ni-Chelate Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The signal is inversely proportional to the inhibitory activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using graphing software.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Reagents and Materials:

    • Purified CECR2 bromodomain protein (in the cell).

    • Test inhibitor (e.g., this compound) (in the syringe).

    • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Both protein and inhibitor must be in the exact same buffer.

    • Isothermal titration calorimeter.

  • Procedure:

    • Thoroughly dialyze the protein against the ITC buffer. Dissolve the inhibitor in the final dialysis buffer.

    • Degas both the protein and inhibitor solutions.

    • Load the protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL).

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement

FRAP is used to measure the mobility of fluorescently tagged proteins in live cells. Inhibition of a bromodomain's interaction with chromatin leads to an increase in its mobility, resulting in a faster fluorescence recovery after photobleaching.

  • Reagents and Materials:

    • Cells expressing GFP-tagged CECR2 (e.g., U2OS cells).

    • Confocal microscope with a high-power laser for bleaching and a sensitive detector.

    • Glass-bottom imaging dishes.

    • Test inhibitor (e.g., this compound).

  • Procedure:

    • Plate the GFP-CECR2 expressing cells on glass-bottom dishes.

    • Treat the cells with the test inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

    • Identify a cell with a clear nuclear GFP signal.

    • Acquire a few pre-bleach images.

    • Use a high-intensity laser to bleach a small region of interest (ROI) within the nucleus.

    • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Normalize the fluorescence intensity to the pre-bleach intensity.

    • Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½). A faster t½ indicates increased mobility and successful target engagement by the inhibitor.

NanoBRET™ Target Engagement Assay for Cellular Affinity

The NanoBRET™ assay is a proximity-based assay that measures the engagement of a test compound with a NanoLuc® luciferase-tagged protein in live cells.

  • Reagents and Materials:

    • Cells expressing NanoLuc®-CECR2 fusion protein.

    • NanoBRET™ tracer that binds to the CECR2 bromodomain.

    • Nano-Glo® substrate and extracellular NanoLuc® inhibitor.

    • Test inhibitor (e.g., this compound).

    • White, opaque 96- or 384-well plates.

  • Procedure:

    • Seed the NanoLuc®-CECR2 expressing cells into the assay plate.

    • Prepare serial dilutions of the test inhibitor.

    • Add the test inhibitor and the NanoBRET™ tracer to the cells.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Add the Nano-Glo® substrate and the extracellular inhibitor.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the corrected BRET ratio by subtracting the background BRET ratio (no tracer) from the raw BRET ratio.

    • The BRET signal is inversely proportional to the displacement of the tracer by the inhibitor.

    • Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound stands out as a highly potent and selective chemical probe for the CECR2 bromodomain. Its exceptional selectivity, as demonstrated by broad panel screening and direct cellular comparison with other inhibitors like PFI-3, makes it an invaluable tool for dissecting the specific biological roles of CECR2. The experimental protocols outlined in this guide provide a framework for researchers to independently assess and compare the performance of this compound and other non-BET bromodomain inhibitors in their own experimental systems. The continued development and characterization of such specific chemical probes will be instrumental in advancing our understanding of the diverse functions of bromodomains in health and disease.

References

A Head-to-Head Battle for Cancer Cell Suppression: Nvs-cecr2-1 vs. BET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer effects of the non-BET family bromodomain inhibitor, Nvs-cecr2-1, and the widely studied class of BET (Bromodomain and Extra-Terminal) inhibitors. This analysis is supported by experimental data on their mechanisms of action, efficacy in various cancer cell lines, and the signaling pathways they modulate.

At a Glance: Key Differences in Mechanism and Target

This compound and BET inhibitors both function by targeting bromodomains—protein modules that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene expression. However, their targets and, consequently, some of their downstream effects, differ significantly.

This compound is a highly potent and selective inhibitor of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2), a bromodomain-containing protein that is not part of the BET family.[1] By binding to the CECR2 bromodomain, this compound displaces it from chromatin, leading to the suppression of specific gene expression programs and inducing apoptosis in cancer cells.[2][3] Recent studies have also implicated CECR2 in promoting breast cancer metastasis through the activation of NF-κB signaling and fostering an immunosuppressive tumor microenvironment.[4][5][6]

BET inhibitors , such as JQ1 and OTX015, target the bromodomains of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[7] These inhibitors competitively bind to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin.[8] This leads to the downregulation of key oncogenes, most notably MYC, and subsequent cell cycle arrest and apoptosis.[7][9] BET inhibitors have also been shown to modulate the NF-κB signaling pathway.[9]

Comparative Efficacy: A Look at the Numbers

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and various BET inhibitors across a range of cancer cell lines. It is important to note that these values are collated from different studies and direct, head-to-head comparisons in the same experimental setup are limited.

Table 1: Cytotoxic Activity (IC50, µM) of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of this compoundCECR2 Expression
SW48Colon Cancer0.64[2]High[3]
HCT116Colon Cancer1.30[2]Moderate[3]
A549Lung Cancer2.1[2]Low[3]
H1299Lung Cancer2.5[2]Moderate[3]
HeLaCervical Cancer2.8[2]Low[3]
U2OSOsteosarcoma3.3[2]Moderate[3]
293TEmbryonic Kidney2.45[2]Low[3]
HAP1Near-haploid2.73[2]N/A

Data sourced from a 72-hour MTS assay.[2][3]

Table 2: Comparative Cytotoxic Activity (GI50, µM) of BET Inhibitors in NSCLC and SCLC Cell Lines

Cell LineCancer SubtypeGI50 (µM) of OTX015GI50 (µM) of JQ1
H2228NSCLC (EML4-ALK)0.0570.169
H3122NSCLC (EML4-ALK)0.0380.134
HOP92NSCLC0.1030.354
H1048SCLC0.0240.046
H209SCLC0.0320.061
A549NSCLC> 6> 10

Data sourced from a 72-hour MTT assay.[10]

Table 3: Cytotoxic Activity (IC50, µM) of BET Inhibitor OTX015 in Leukemia Cell Lines

Cell LineLeukemia SubtypeIC50 (µM) of OTX015
OCI-AML3AML0.148
MOLM-13AML0.162
MV4-11AML0.170
JURKATALL0.166
RS4;11ALL0.068
K562CML> 1
KG1aAML> 1

Data sourced from a 72-hour MTT assay.[7][11]

Signaling Pathways and Mechanisms of Action

The distinct targets of this compound and BET inhibitors result in the modulation of different, though sometimes overlapping, signaling pathways.

This compound and the CECR2-NF-κB Axis in Metastasis

In breast cancer, CECR2 has been shown to be a critical driver of metastasis. It forms a complex with the NF-κB subunit RELA, enhancing chromatin accessibility and activating the expression of genes involved in epithelial-mesenchymal transition (EMT) and immune suppression, such as CSF1 and CXCL1.[4][6] this compound, by inhibiting CECR2, can disrupt this process, thereby impeding metastasis.

CECR2_Pathway cluster_nucleus Nucleus CECR2 CECR2 complex CECR2-RELA Complex CECR2->complex RELA RELA (p65) RELA->complex Chromatin Chromatin complex->Chromatin Binds to acetylated histones Metastasis_Genes Metastasis & Immune Suppression Genes (e.g., CSF1, CXCL1) Chromatin->Metastasis_Genes Activates transcription Nvs_cecr2_1 This compound Nvs_cecr2_1->CECR2 Inhibits

CECR2-NF-κB signaling pathway in breast cancer metastasis.
BET Inhibitors and the Suppression of MYC

A primary mechanism of action for BET inhibitors is the transcriptional repression of the MYC oncogene. BRD4, a key member of the BET family, is known to occupy the promoter and enhancer regions of MYC, driving its expression. By displacing BRD4 from these regions, BET inhibitors effectively shut down MYC transcription, leading to cell cycle arrest and apoptosis in MYC-dependent cancers.[7][9]

BET_Inhibitor_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to MYC_Gene MYC Gene Acetylated_Histones->MYC_Gene Activates transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Cell_Cycle_Progression Cell Cycle Progression MYC_Protein->Cell_Cycle_Progression Apoptosis Apoptosis MYC_Protein->Apoptosis Inhibits BET_Inhibitor BET Inhibitor (e.g., JQ1, OTX015) BET_Inhibitor->BRD4 Inhibits

Mechanism of MYC suppression by BET inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTS)

This protocol is used to assess the cytotoxic effects of this compound and BET inhibitors on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound or a BET inhibitor in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only (DMSO) wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or a BET inhibitor for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression

This technique is used to determine the expression levels of target proteins such as CECR2 and BRD4.

  • Cell Lysis: Lyse treated or untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on a 4-12% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CECR2, BRD4, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12][13][14][15][16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

siRNA-mediated Gene Knockdown

This method is used to specifically reduce the expression of a target gene (e.g., CECR2 or BRD4) to validate its role in cell viability and inhibitor sensitivity.

  • Cell Seeding: Seed cells in 6-well plates to achieve 30-50% confluency on the day of transfection.

  • Transfection Complex Preparation: Dilute the specific siRNA targeting the gene of interest and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow complex formation.[17][18][19]

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blotting.[20][21]

  • Functional Assays: Perform cell viability or other functional assays on the knockdown cells.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the effects of this compound and BET inhibitors on cancer cells.

Experimental_Workflow cluster_assays Cellular Assays cluster_validation Target Validation start Cancer Cell Lines treatment Treatment with This compound or BET Inhibitor start->treatment knockdown siRNA Knockdown of CECR2 or BRD4 start->knockdown viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein_exp Protein Expression (Western Blot) treatment->protein_exp gene_exp Gene Expression (qRT-PCR) treatment->gene_exp data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis protein_exp->data_analysis gene_exp->data_analysis knockdown_assays Functional Assays on Knockdown Cells knockdown->knockdown_assays knockdown_assays->data_analysis

Workflow for comparing this compound and BET inhibitors.

Conclusion

Both this compound and BET inhibitors demonstrate significant anti-cancer activity through distinct epigenetic mechanisms. This compound presents a novel therapeutic strategy by targeting the non-BET bromodomain protein CECR2, with potential applications in preventing metastasis. BET inhibitors, with their well-established role in suppressing the MYC oncogene, have shown promise in a variety of hematological and solid tumors. Further head-to-head comparative studies across a broader range of cancer types are warranted to fully elucidate the differential therapeutic potential of these two classes of bromodomain inhibitors and to identify patient populations most likely to benefit from each approach.

References

A Researcher's Guide to Validating Nvs-cecr2-1 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the cellular target engagement of Nvs-cecr2-1, a potent and selective chemical probe for the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein. We present supporting experimental data, detailed protocols for key validation assays, and comparisons with alternative approaches to aid researchers in the robust design and interpretation of their experiments.

Introduction to CECR2 and the this compound Probe

CECR2 is an epigenetic reader protein that contains a bromodomain, a module specialized in recognizing acetylated lysine residues on histones and other proteins.[1][2] As a component of ATP-dependent chromatin remodeling complexes, CECR2 plays a crucial role in regulating gene expression and is involved in fundamental cellular processes such as neurulation and the DNA damage response.[1][3][4] Emerging research has implicated CECR2 in cancer progression, particularly in breast cancer metastasis, where it promotes NF-κB signaling and fosters an immunosuppressive tumor microenvironment.[1][5]

This compound was developed as a potent and highly selective, non-BET family bromodomain inhibitor targeting CECR2.[6][7] Its high affinity and selectivity make it an invaluable tool for dissecting the biological functions of CECR2. Validating that this compound engages CECR2 within the complex milieu of a living cell is a critical first step for any study utilizing this chemical probe.

Comparative Analysis of Target Engagement Validation Methods

The confirmation of direct target binding in a cellular context is paramount to attributing a compound's phenotypic effects to its intended target. Several distinct methods have been successfully employed to validate the engagement of this compound with CECR2.

Data Summary

The following tables summarize the quantitative data for this compound binding and its cellular effects, comparing its activity with relevant control compounds.

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeParameterValueSource
AlphaScreen (Biochemical)IC₅₀47 nM[6][7]
Isothermal Titration Calorimetry (ITC)Kd80 nM[6][7]
Fluorescence Recovery After Photobleaching (FRAP)Effective Concentration0.1 µM[6]
NanoBRET™ Target Engagement AssayCellular ActivityDose-dependent[6]
Recommended Cellular Concentration---Up to 1 µM[6][8]

Table 2: Comparison of Cellular Activity for CECR2-Targeted and Control Compounds

CompoundTarget(s)AssayCell LineKey ResultSource
This compound CECR2 Chromatin DisplacementSW48Dose-dependent dissociation of CECR2 from chromatin (5-15 µM)[9]
This compound CECR2 Clonogenic AssaySW48IC₅₀ = 0.62 µM[9]
This compound + CECR2 siRNA CECR2 Clonogenic AssaySW48Reduced sensitivity to this compound, validating on-target effect[9]
PFI-3 SMARCA2/4 (BRG1/BRM)Chromatin DisplacementSW48Dissociated BRG1 from chromatin but had no effect on CECR2[9]
NVS-CECR2-C Inactive ControlBiochemical AssaysN/AInactive against CECR2[6]

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the complex biological and experimental processes involved in target validation.

CECR2_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor cluster_extracellular Tumor Microenvironment CECR2 CECR2 Ac_RELA Acetylated RELA (p65) CECR2->Ac_RELA Binds via Bromodomain Chromatin Chromatin CECR2->Chromatin NFkB_Genes NF-κB Target Genes (e.g., CSF1, CXCL1, TNC) Ac_RELA->NFkB_Genes Activates Transcription Cytokines CSF1, CXCL1 NFkB_Genes->Cytokines Expression & Secretion Nvs_cecr2_1 This compound Nvs_cecr2_1->CECR2 Inhibits Binding M2_Macrophage M2 Macrophage (Immunosuppressive) Metastasis Metastasis & Immune Suppression M2_Macrophage->Metastasis Cytokines->M2_Macrophage Recruitment & Polarization

Caption: CECR2 binds acetylated RELA to drive NF-κB-mediated transcription, promoting metastasis.

Target_Engagement_Workflow cluster_0 Cellular Treatment cluster_1 Chromatin Fractionation cluster_2 Analysis cluster_3 Expected Result start Treat Cells (e.g., SW48) treatment Incubate with This compound or DMSO start->treatment lysis Lyse Cells treatment->lysis centrifuge Centrifugation lysis->centrifuge unbound Supernatant: Chromatin-Unbound (Soluble) centrifuge->unbound bound Pellet: Chromatin-Bound (Insoluble) centrifuge->bound wb Western Blot unbound->wb bound->wb quant Quantify CECR2 Levels (Normalize to Lamin/GAPDH) wb->quant result This compound treatment increases CECR2 in the unbound fraction and decreases it in the bound fraction. quant->result

Caption: Workflow for the chromatin displacement assay to validate target engagement.

Experimental Protocols

Chromatin Displacement Assay

This assay directly measures the ability of this compound to displace CECR2 from its site of action on chromatin.

Methodology:

  • Cell Culture and Treatment: Plate SW48 colon cancer cells and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 5, 10, 15 µM) or a vehicle control (DMSO) for 2 hours. A negative control compound, such as PFI-3 (a BRG1 inhibitor), can be run in parallel to demonstrate selectivity.[9][10]

  • Cell Lysis and Fractionation:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., Buffer A: 10 mM HEPES, pH 7.9, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors).

    • Add Triton X-100 to a final concentration of 0.1% and incubate on ice to lyse the cell membrane.

    • Centrifuge at 1,300 x g for 5 minutes at 4°C to pellet the nuclei.

    • Collect the supernatant, which contains the cytoplasmic fraction.

    • Lyse the nuclear pellet in a no-salt buffer (e.g., 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, and protease inhibitors).

    • Centrifuge at 1,700 x g for 5 minutes at 4°C. The supernatant is the soluble, chromatin-unbound nuclear fraction. The pellet contains the insoluble, chromatin-bound fraction.[9]

  • Western Blot Analysis:

    • Resuspend the chromatin-bound pellet in a suitable buffer (e.g., Laemmli sample buffer) and sonicate to solubilize proteins.

    • Resolve the chromatin-bound and chromatin-unbound fractions by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies against CECR2.

    • Use Lamin A/C as a loading control for the chromatin-bound fraction and GAPDH for the soluble (unbound) fraction.[9][10]

    • Detect with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system. Quantify band intensities to determine the relative amount of CECR2 in each fraction.

Cellular Viability Assay with Genetic Knockdown

This approach provides strong evidence for on-target activity by demonstrating that the compound's phenotypic effect is dependent on the presence of the target protein.

Methodology:

  • CECR2 Depletion: Transfect SW48 cells with siRNA specifically targeting CECR2 or with a non-specific control siRNA using a suitable transfection reagent. After 48-72 hours, confirm CECR2 knockdown by Western blot.[9]

  • Cell Viability/Clonogenic Assay:

    • Plate the siRNA-transfected cells at a low density in 6-well plates.

    • Treat the cells with a range of this compound concentrations (e.g., 0.5 to 2 µM).

    • Allow colonies to form over a period of 10-14 days, replacing the media with fresh drug-containing media every few days.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the colonies to determine the clonogenic survival at each drug concentration.[9]

  • Data Analysis: Calculate the IC₅₀ value for this compound in both control and CECR2-depleted cells. A rightward shift in the dose-response curve and an increased IC₅₀ value in the CECR2-depleted cells indicate that the cytotoxic effect of this compound is mediated, at least in part, through its engagement with CECR2.[9]

Alternative and Complementary Approaches

While the above methods are robust, other techniques can provide complementary information on target engagement.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding.[11] An increase in the melting temperature of CECR2 in the presence of this compound would provide direct evidence of target engagement in intact cells or cell lysates. High-throughput versions of CETSA can facilitate screening of multiple compounds.[12]

  • NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a compound to a target protein by monitoring bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent energy transfer probe that competes with the test compound.[6][13] This method provides real-time, quantitative binding data in living cells.

  • Genetic Approaches (CRISPR/Cas9 Knockout): Similar to siRNA, creating a stable CECR2 knockout cell line using CRISPR/Cas9 can be used to compare cellular phenotypes with and without the target protein.[1][5] This provides a permanent model for validating on-target effects of inhibitors like this compound.

  • Quantitative Proteomics: Techniques like Thermal Proteome Profiling (TPP) can provide an unbiased, proteome-wide view of a compound's targets by observing changes in protein thermal stability across the entire proteome.[14] This can simultaneously confirm on-target engagement and identify potential off-targets.

Conclusion

Validating the cellular engagement of this compound with its target, CECR2, is a critical step for ensuring the reliability of experimental findings. The chromatin displacement assay provides a direct and compelling visualization of target engagement at its site of action. When combined with phenotypic assays in CECR2-depleted cells, researchers can build a strong case for on-target activity. For laboratories with the capability, biophysical methods like CETSA and NanoBRET™ offer powerful, quantitative alternatives. By employing these rigorous validation strategies, researchers can confidently use this compound to explore the multifaceted roles of CECR2 in health and disease.

References

Validating Nvs-cecr2-1 Efficacy: A Comparative Guide to CECR2 Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of Nvs-cecr2-1, a potent and selective inhibitor of the CECR2 bromodomain. Here, we detail the use of CECR2 knockdown as a crucial validation tool and compare its outcomes with pharmacological inhibition.

Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) is a bromodomain-containing protein that functions as a key regulator of chromatin remodeling.[1][2] Its involvement in critical cellular processes, including DNA damage response, neurulation, and spermatogenesis, has implicated it in various diseases, most notably cancer.[3][4][5] The development of small molecule inhibitors, such as this compound, offers a promising therapeutic avenue.[6][7] this compound has been shown to inhibit the chromatin binding of the CECR2 bromodomain, leading to cytotoxic effects in various cancer cell lines, particularly SW48 colon cancer cells.[8]

A critical step in the preclinical validation of a targeted inhibitor like this compound is to demonstrate that its cellular effects are indeed mediated through its intended target. The most direct method to achieve this is by comparing the inhibitor's effects in the presence and absence of the target protein. This guide focuses on the use of CECR2 knockdown to validate the on-target activity of this compound.

Comparison of CECR2 Inhibition Methods: Knockdown vs. Pharmacological Inhibition

To ascertain that the biological consequences of this compound treatment are a direct result of CECR2 inhibition, a comparison with genetic knockdown of CECR2 is paramount. This approach helps to distinguish on-target effects from potential off-target activities of the chemical inhibitor.

FeatureCECR2 Knockdown (siRNA/shRNA)Pharmacological Inhibition (this compound)
Mechanism of Action Reduces the total cellular level of CECR2 protein.Competitively binds to the acetyl-lysine binding pocket of the CECR2 bromodomain, displacing it from chromatin.[8][9]
Specificity Highly specific to CECR2, though off-target effects of RNAi can occur.Highly selective for CECR2 over other bromodomains, but potential for off-target kinase or receptor interactions exists.[6]
Temporal Control Onset of effect is slower, dependent on protein turnover rates (typically 24-72 hours). Effects can be transient (siRNA) or stable (shRNA).Rapid and reversible onset of action, allowing for acute inhibition studies.
Validation Purpose Confirms that the phenotype observed with the inhibitor is due to the loss of CECR2 function.Allows for the study of the acute effects of inhibiting CECR2's bromodomain function and has therapeutic potential.

Experimental Data: Validating this compound Effects with CECR2 Knockdown

Studies have demonstrated that the depletion of CECR2 in cancer cells leads to a reduced sensitivity to this compound, thereby validating its on-target activity.

Table 1: Effect of CECR2 Knockdown on this compound Cytotoxicity in SW48 Colon Cancer Cells
Experimental ConditionThis compound IC₅₀ (Colony Formation Assay)Key ObservationReference
Control siRNA~0.64 µMThis compound potently inhibits the clonogenic ability of SW48 cells.[8][10]
CECR2 siRNAIncreased IC₅₀ (Reduced Sensitivity)Depletion of CECR2 reduces the cytotoxic effect of this compound.[8][11][12]

Note: The exact fold-increase in IC₅₀ upon CECR2 knockdown can vary between experiments but consistently shows a significant reduction in sensitivity.

Signaling Pathways and Experimental Workflows

To understand the context of CECR2 function and the experimental logic for validating this compound, the following diagrams illustrate the key pathways and workflows.

CECR2_Signaling_Pathway cluster_nucleus Nucleus Histone_Acetylation Histone Acetylation CECR2 CECR2 Histone_Acetylation->CECR2 recruits Chromatin_Remodeling Chromatin Remodeling CECR2->Chromatin_Remodeling NF_kB_Signaling NF-κB Signaling CECR2->NF_kB_Signaling activates Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Nvs_cecr2_1 This compound Nvs_cecr2_1->CECR2 inhibits binding RELA RELA RELA->CECR2 recruits

Caption: CECR2 binds to acetylated histones to regulate chromatin and gene transcription.

Experimental_Workflow SW48_Cells SW48 Cells siRNA_Transfection siRNA Transfection SW48_Cells->siRNA_Transfection Control_siRNA Control siRNA siRNA_Transfection->Control_siRNA CECR2_siRNA CECR2 siRNA siRNA_Transfection->CECR2_siRNA Nvs_cecr2_1_Treatment This compound Treatment (Increasing Concentrations) Control_siRNA->Nvs_cecr2_1_Treatment CECR2_siRNA->Nvs_cecr2_1_Treatment Cell_Viability_Assay Cell Viability/Apoptosis Assays (MTS, Colony Formation, Annexin V) Nvs_cecr2_1_Treatment->Cell_Viability_Assay Data_Analysis Data Analysis (IC50 Comparison) Cell_Viability_Assay->Data_Analysis

Caption: Workflow for validating this compound on-target effects using siRNA.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these validation studies.

Protocol 1: CECR2 Knockdown using siRNA
  • Cell Culture: SW48 colon cancer cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • siRNA Transfection:

    • On the day of transfection, seed SW48 cells to be 30-50% confluent.

    • Prepare two sets of transfections: one with a non-targeting control siRNA and another with an siRNA specifically targeting CECR2.

    • Use a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.

    • Incubate the cells with the siRNA-lipid complexes for 48-72 hours to allow for efficient knockdown of the CECR2 protein.

  • Verification of Knockdown:

    • After the incubation period, harvest a subset of the cells.

    • Perform Western blotting to confirm the reduction of CECR2 protein levels in the cells treated with CECR2 siRNA compared to the control siRNA. Use an antibody specific for CECR2 and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability and Apoptosis Assays
  • This compound Treatment:

    • Following the 48-72 hour siRNA transfection, treat both control and CECR2-knockdown cells with increasing concentrations of this compound (e.g., 0 to 10 µM) or a vehicle control (DMSO).

  • MTS Assay (Short-term Viability):

    • After 72 hours of this compound treatment, add MTS reagent to the cells.

    • Incubate for 1-4 hours and measure the absorbance at 490 nm. Cell viability is proportional to the absorbance.

  • Colony Formation Assay (Long-term Viability):

    • After this compound treatment, re-seed a low density of cells in fresh media.

    • Allow cells to grow for 10-14 days until visible colonies form.

    • Fix and stain the colonies with crystal violet.

    • Quantify the colonies to assess the long-term survival and proliferative capacity of the cells.[8]

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis Assay):

    • After 72 hours of this compound treatment, harvest the cells.

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V positive population indicates apoptosis.[8][10]

Alternative Approaches and Future Directions

While siRNA-mediated knockdown is a standard and effective method, other techniques can also be employed for target validation:

  • shRNA-mediated Knockdown: For stable, long-term suppression of CECR2, lentiviral or retroviral delivery of short hairpin RNAs (shRNAs) can be used to create stable cell lines with constitutive CECR2 knockdown.

  • CRISPR/Cas9-mediated Knockout: For complete ablation of CECR2 gene function, CRISPR/Cas9 technology can be utilized to generate CECR2 knockout cell lines.[5] This provides a permanent and often more profound loss of function compared to knockdown.

  • Alternative Inhibitors: Comparing the effects of this compound with other structurally distinct CECR2 inhibitors, such as GNE-886, can further strengthen the evidence for on-target activity and help to rule out compound-specific off-target effects.[5][13]

References

Comparative analysis of Nvs-cecr2-1 in different colon cancer lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A recent analysis of the non-BET family bromodomain inhibitor, Nvs-cecr2-1, reveals differential cytotoxic effects across various colon cancer cell lines. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology field.

This compound is a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain, exhibiting high affinity with an IC50 of 47 nM and a KD of 80 nM.[1][2] Its mechanism of action involves the displacement of CECR2 from chromatin, ultimately leading to apoptosis in cancer cells.[3][4][5] Studies have demonstrated its cytotoxic activity against a panel of human cancer cells, with a notable efficacy in colon cancer.[3][4][5]

Comparative Efficacy of this compound in Colon Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated in several colon cancer cell lines, including SW48, HT29, and HCT116. The inhibitor demonstrates a range of potencies across these lines, with the most pronounced effect observed in the SW48 cell line.

Cell LineAssay TypeIC50 Value (µM)Reference
SW48 Clonogenic Assay0.64[5]
SW48 MTS Viability AssaySubmicromolar[3][4][5]
HT29 MTS Viability Assay~ Few micromolar[5]
HCT116 MTS Viability Assay~ Few micromolar[5]

Note: The IC50 values for HT29 and HCT116 are approximated from graphical representations in the cited literature, which state that "a few micromolar concentrations" resulted in over 50% cell death.

Mechanism of Action and Signaling Pathway

This compound functions by targeting the bromodomain of CECR2, a protein involved in chromatin remodeling.[3][4] By binding to the CECR2 bromodomain, this compound displaces it from chromatin, disrupting its normal function. This interference with chromatin regulation is a key step in initiating the cellular processes that lead to programmed cell death, or apoptosis. The primary mechanism of cell death induced by this compound in sensitive colon cancer cells is the induction of apoptosis.[3][4][5][6] While the direct downstream signaling cascade from CECR2 inhibition in colon cancer is still under full investigation, the induction of apoptosis is a definitive outcome. The sensitivity of cancer cells to this compound is diminished when CECR2 is depleted, underscoring the on-target activity of the compound.[3][4][5] However, there is also evidence to suggest a CECR2-independent mechanism of action may also contribute to its cytotoxic effects.[3][4][5]

Nvs_cecr2_1_Mechanism cluster_cell Colon Cancer Cell This compound This compound CECR2_Bromodomain CECR2 Bromodomain This compound->CECR2_Bromodomain Chromatin Chromatin CECR2_Bromodomain->Chromatin Binds to Apoptosis Apoptosis CECR2_Bromodomain->Apoptosis Leads to

Mechanism of this compound Action

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method used to assess cell viability. A detailed protocol from a study evaluating this compound is as follows:

  • Cell Seeding: Colon cancer cells (SW48, HT29, HCT116) were seeded in 96-well plates at a density of 2,000-4,000 cells per well in 100 µL of medium.

  • Treatment: After allowing the cells to adhere, they were treated with increasing concentrations of this compound.

  • Incubation: The plates were incubated for 72 hours.

  • MTS Reagent Addition: Following incubation, the MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay) was added to each well according to the manufacturer's instructions.

  • Absorbance Measurement: The absorbance at 490 nm was measured using a plate reader to determine the number of viable cells.[5]

MTS_Assay_Workflow start Start seed_cells Seed Colon Cancer Cells (96-well plate) start->seed_cells add_nvs Add this compound (increasing concentrations) seed_cells->add_nvs incubate Incubate for 72 hours add_nvs->incubate add_mts Add MTS Reagent incubate->add_mts read_absorbance Measure Absorbance (490 nm) add_mts->read_absorbance end End read_absorbance->end

MTS Assay Experimental Workflow
Apoptosis Assay (Annexin V/PI Staining)

Apoptosis was quantified using Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry.

  • Cell Seeding and Treatment: 6 x 10^5 SW48 cells were seeded and treated with varying concentrations of this compound for 72 hours.

  • Cell Harvesting and Washing: Cells were harvested and washed twice with PBS.

  • Staining: The washed cells were resuspended in a binding buffer, and then stained with Annexin V-FITC and Propidium Iodide (PI) for 20 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed using a FACSCalibur flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Conclusion

This compound demonstrates significant cytotoxic activity against colon cancer cell lines, primarily through the induction of apoptosis by inhibiting the CECR2 bromodomain. The differential sensitivity observed, with SW48 cells showing the highest susceptibility, suggests that the efficacy of this compound may be influenced by the specific genetic and molecular characteristics of different colon cancer subtypes. Further research is warranted to elucidate the precise downstream signaling pathways affected by CECR2 inhibition in colon cancer and to explore the therapeutic potential of this compound in preclinical and clinical settings.

References

Comparative Efficacy of Nvs-cecr2-1 in Preclinical Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the in vivo efficacy of Nvs-cecr2-1, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) protein. This guide provides a comparative overview of this compound's performance against other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction to CECR2 Inhibition

CECR2 is a bromodomain-containing protein that has emerged as a key epigenetic regulator in cancer progression, particularly in breast cancer metastasis.[1][2] It functions by forming a complex with the transcription factor RELA (a subunit of NF-κB), which enhances chromatin accessibility and promotes the expression of genes involved in inflammation, immune suppression, and metastasis.[1] Pharmacological inhibition of the CECR2 bromodomain presents a promising therapeutic strategy to counteract these effects. This compound, developed through a collaboration between the Structural Genomics Consortium (SGC) and Novartis, is a high-affinity inhibitor of CECR2.[1] Another notable CECR2 inhibitor is GNE-886, developed by Genentech.[1]

In Vivo Efficacy of this compound

Preclinical studies in mouse models of breast cancer have demonstrated the anti-metastatic potential of this compound. In a key study utilizing a 4T1 mouse model of metastatic breast cancer, systemic administration of this compound resulted in a strong inhibition of lung metastasis.[1] This effect is attributed to the modulation of the tumor microenvironment, specifically by reducing the population of immunosuppressive M2 macrophages and increasing the proportion of anti-tumoral M1 macrophages within the metastatic lesions.[1]

Another study in a mouse subcutaneous xenograft model of esophageal squamous cell carcinoma (ESCC) showed that intraperitoneal administration of this compound inhibited tumor growth.[3]

Comparison with Alternative CECR2 Inhibitors

While direct head-to-head in vivo efficacy studies are not extensively published, GNE-886 is a well-characterized selective CECR2 inhibitor that serves as a relevant comparator. Both this compound and GNE-886 have been shown to reduce the expression of downstream targets of the CECR2-NF-κB pathway, such as CSF1 and CXCL1, in a dose-dependent manner in various metastatic cancer cell lines, including breast cancer, lung cancer, and melanoma.[3]

Table 1: Comparison of In Vivo Efficacy Data for CECR2 Inhibitors

CompoundCancer ModelAdministrationEfficacy ReadoutQuantitative DataReference
This compound 4T1 Metastatic Breast Cancer (Mouse)IntraperitonealInhibition of Lung MetastasisTreatment "strongly inhibited" the ability of 4T1 cells to metastasize to the lungs.[1][1]
4T1 Metastatic Breast Cancer (Mouse)IntraperitonealModulation of Tumor MicroenvironmentDecreased total macrophages from 42.1% to 27.1%; Decreased M2 macrophages from 20.4% to 5.9%; Increased M1 macrophages from 1.2% to 2.9%.[1][1]
Esophageal Squamous Cell Carcinoma (Mouse Xenograft)IntraperitonealTumor Growth InhibitionTumor growth was inhibited by a continual cycle of administration compared to the PBS control group.[3][3]
GNE-886 ---No publicly available in vivo tumor growth or metastasis inhibition data.-

Experimental Methodologies

In Vivo Metastasis Model (4T1 Mouse Model)

A detailed protocol for a typical experimental metastasis model is as follows:

  • Cell Culture: Murine 4T1 breast cancer cells are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Cells are detached, washed with PBS, and resuspended in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Tumor Cell Injection: 100 µL of the cell suspension is injected into the lateral tail vein of each mouse.

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered intraperitoneally at a specified dosage and schedule (e.g., every other day for 28 days). The control group receives a vehicle control (e.g., PBS).

  • Efficacy Evaluation: At the end of the study, mice are euthanized, and lungs are harvested. The number and size of metastatic nodules on the lung surface are counted. Lungs can also be processed for histological analysis (H&E staining) to confirm the presence of metastatic lesions.

  • Immunophenotyping: For analysis of the tumor microenvironment, lung metastases are dissociated into single-cell suspensions. Flow cytometry is then used to quantify different immune cell populations (e.g., macrophages, T cells) using specific cell surface markers.

Subcutaneous Xenograft Model
  • Cell Preparation: Human cancer cells (e.g., esophageal squamous cell carcinoma cells) are prepared as described above.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: A specific number of cells (e.g., 2 x 10^6) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment: Once tumors reach a certain volume (e.g., 100 mm³), mice are randomized and treatment with this compound or vehicle control is initiated.

  • Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Signaling Pathways and Experimental Workflows

CECR2-NF-κB Signaling Pathway

The diagram below illustrates the proposed mechanism of action for CECR2 and its inhibition by this compound. In cancer cells, acetylated RELA recruits CECR2 to the promoters of NF-κB target genes. This complex promotes chromatin remodeling, leading to the transcription of genes like CSF1 and CXCL1. These cytokines, in turn, promote the recruitment and polarization of M2 macrophages in the tumor microenvironment, leading to immune suppression and metastasis. This compound binds to the bromodomain of CECR2, preventing its interaction with acetylated RELA and thereby inhibiting the downstream signaling cascade.

CECR2_NFkB_Pathway CECR2-NF-κB Signaling Pathway in Cancer Metastasis cluster_nucleus Nucleus cluster_tme Tumor Microenvironment acRELA Acetylated RELA CECR2 CECR2 acRELA->CECR2 recruits Chromatin Chromatin Remodeling CECR2->Chromatin promotes Nvs_cecr2_1 This compound Nvs_cecr2_1->CECR2 inhibits Gene_Expression Gene Transcription (CSF1, CXCL1, etc.) Chromatin->Gene_Expression Cytokines Secreted Cytokines (CSF1, CXCL1) Gene_Expression->Cytokines M2_Macrophage M2 Macrophage Polarization Cytokines->M2_Macrophage Immune_Suppression Immune Suppression M2_Macrophage->Immune_Suppression Metastasis Metastasis Immune_Suppression->Metastasis

Caption: CECR2-NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the typical workflow for an in vivo study evaluating the efficacy of a compound like this compound in a metastasis model.

InVivo_Workflow Experimental Workflow for In Vivo Efficacy Study of this compound cluster_analysis Post-Mortem Analysis Cell_Culture 1. Cancer Cell Culture (e.g., 4T1) Injection 3. Tail Vein Injection Cell_Culture->Injection Animal_Model 2. Animal Model (e.g., BALB/c Mice) Animal_Model->Injection Randomization 4. Randomization Injection->Randomization Treatment 5. Treatment (this compound or Vehicle) Randomization->Treatment Monitoring 6. Monitoring (Health & Weight) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Day 28) Monitoring->Endpoint Analysis 8. Analysis Endpoint->Analysis Metastasis_Quant Metastasis Quantification (Lung Nodule Count) Analysis->Metastasis_Quant Histo Histopathology (H&E Staining) Analysis->Histo Flow Flow Cytometry (Immune Cell Profiling) Analysis->Flow

Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound.

References

Nvs-cecr2-1 Demonstrates Comparable In Vitro Efficacy to Doxorubicin in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head in vitro comparison reveals that the novel bromodomain inhibitor, Nvs-cecr2-1, exhibits cytotoxic effects on par with the conventional chemotherapeutic agent, doxorubicin, in human colon cancer cell lines. The primary mechanism of action for this compound-induced cell death is the induction of apoptosis, positioning it as a potential candidate for anticancer therapeutic development.

Researchers in the field of oncology and drug development are continually exploring novel therapeutic targets to overcome the limitations of conventional chemotherapy. One such target is the bromodomain (BRD) family of proteins, which are crucial regulators of gene expression. This compound is a selective inhibitor of the non-BET (Bromo- and Extra-Terminal domain) family BRD protein CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2). Recent in vitro studies have provided a direct comparison of its cytotoxic activity against doxorubicin, a widely used anthracycline chemotherapy drug.

Comparative Cytotoxicity in SW48 Colon Cancer Cells

In a study investigating the anticancer potential of this compound, its cytotoxic effects were evaluated against a panel of human cancer cell lines. The most significant activity was observed in the SW48 colon cancer cell line. For direct comparison, the well-established chemotherapeutic agent doxorubicin was also tested on the same cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined for both compounds. The results indicate that this compound possesses a submicromolar IC50 value, comparable to that of doxorubicin, highlighting its potent anticancer activity.

CompoundCell LineIC50 Value (µM)
This compoundSW480.64
DoxorubicinSW480.54

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism by which this compound exerts its cytotoxic effects revealed the induction of apoptosis, or programmed cell death. Treatment of SW48 cells with this compound led to a dose-dependent increase in the apoptotic cell population. This was confirmed by Annexin V/PI double staining and the observation of PARP1 cleavage, a hallmark of apoptosis. The primary target of this compound is the CECR2 protein. By inhibiting the CECR2 bromodomain, this compound displaces it from chromatin, thereby disrupting its function in chromatin remodeling and gene regulation, ultimately leading to apoptosis.

Nvs_cecr2_1_Pathway Nvs_cecr2_1 This compound CECR2 CECR2 (Bromodomain Protein) Nvs_cecr2_1->CECR2 Inhibits Chromatin Chromatin CECR2->Chromatin Binds to Gene_Expression Altered Gene Expression CECR2->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis PARP1_Cleavage PARP1 Cleavage Apoptosis->PARP1_Cleavage Induces

Caption: Signaling pathway of this compound inducing apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and doxorubicin.

Cell Viability (MTS) Assay

The cytotoxic effects of this compound and doxorubicin were determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 2-4 x 10³ cells per well in 100 µl of medium and incubated for 24 hours.

  • Compound Treatment: Cells were treated with increasing concentrations of this compound or doxorubicin and incubated for 72 hours.[1]

  • MTS Reagent Addition: After the incubation period, MTS reagent was added to each well according to the manufacturer's protocol (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega).

  • Incubation and Absorbance Measurement: The plates were incubated for a specified time at 37°C, and the absorbance at 490 nm was measured using a microplate reader.[1]

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control cells. The IC50 values were determined from the dose-response curves.

MTS_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Add_Compound Add this compound or Doxorubicin Seed_Cells->Add_Compound Incubate_72h Incubate 72 hours Add_Compound->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_Read Incubate & Read Absorbance (490 nm) Add_MTS->Incubate_Read Analyze Analyze Data (IC50) Incubate_Read->Analyze End End Analyze->End

Caption: Workflow for the MTS cell viability assay.

Apoptosis Assay (Annexin V/PI Double Staining)

The induction of apoptosis was quantified using a FITC Annexin V Apoptosis Detection Kit.

  • Cell Treatment: SW48 cells were treated with varying concentrations of this compound for 72 hours.

  • Cell Harvesting and Washing: Cells were harvested, washed twice with cold PBS, and then resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.

  • Staining: 100 µl of the cell suspension (1 x 10⁵ cells) was transferred to a new tube, and 5 µl of FITC Annexin V and 5 µl of propidium iodide (PI) were added.

  • Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: 400 µl of 1X Binding Buffer was added to each tube, and the samples were analyzed by flow cytometry within 1 hour. Early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) were quantified.

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat Cells with this compound Start->Treat_Cells Harvest_Wash Harvest & Wash Cells Treat_Cells->Harvest_Wash Resuspend Resuspend in Binding Buffer Harvest_Wash->Resuspend Stain Stain with Annexin V & PI Resuspend->Stain Incubate Incubate 15 min (Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The available in vitro data suggests that this compound is a potent cytotoxic agent against human colon cancer cells, with an efficacy comparable to the conventional chemotherapeutic drug doxorubicin. Its mechanism of action through the induction of apoptosis via inhibition of the CECR2 bromodomain presents a targeted approach to cancer therapy. These findings warrant further investigation of this compound as a potential anticancer drug, particularly for colon cancer.

References

Safety Operating Guide

Navigating the Safe Handling of Nvs-cecr2-1: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent and novel compounds like Nvs-cecr2-1. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build unwavering trust in laboratory safety and chemical handling practices.

This compound is a potent and selective inhibitor of the CECR2 bromodomain, demonstrating cytotoxic activity against various cancer cells.[1][2][3] Its poor solubility and high potency necessitate stringent handling protocols to minimize exposure and ensure the integrity of experimental outcomes.[4] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans for the safe management of this compound in a laboratory setting.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, categorized by the level of hazard associated with each task.

TaskHazard LevelRequired Personal Protective Equipment (PPE)
Compound Weighing and Reconstitution High- Disposable, solid-front lab coat with tight cuffs- Double-gloving with chemotherapy-rated nitrile gloves- ANSI-approved safety goggles and a face shield- NIOSH-approved respirator (N95 or higher)
Handling of Stock Solutions Medium- Disposable, solid-front lab coat with tight cuffs- Chemotherapy-rated nitrile gloves- ANSI-approved safety goggles
Cell Culture and In Vitro Assays Low- Standard lab coat- Nitrile gloves- Safety glasses

Operational Plan: From Receipt to Use

A meticulous, step-by-step approach to handling this compound is critical to maintaining a safe laboratory environment.

1. Compound Receipt and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don appropriate PPE (lab coat, gloves, and safety glasses) before opening the shipping container.

  • Verify that the container is properly labeled and sealed.

  • Store the compound in a designated, clearly labeled, and secure location at -20°C, away from incompatible materials.[2]

2. Weighing and Reconstitution:

  • All weighing and reconstitution procedures must be performed in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to minimize inhalation exposure.

  • Utilize a dedicated set of spatulas and weighing papers for this compound.

  • Due to its poor solubility, dimethyl sulfoxide (DMSO) is the recommended solvent.[5][6] Prepare stock solutions at a concentration that minimizes the volume needed for experiments.

  • Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.

3. Experimental Use:

  • When diluting stock solutions, work within a chemical fume hood or biological safety cabinet.

  • Use positive displacement pipettes or pipette tips with filters to prevent aerosol formation.

  • For cell culture experiments, add the compound to the media in a biological safety cabinet.

  • All equipment that comes into contact with this compound should be decontaminated after use.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Establish a dedicated, clearly labeled hazardous waste container for all materials contaminated with this compound. This includes:

    • Empty vials

    • Used pipette tips

    • Contaminated gloves, lab coats, and other disposable PPE

    • Cell culture media and plates

    • Any other materials that have come into direct contact with the compound.

2. Disposal Procedures:

  • Solid waste should be placed in a sealed, puncture-resistant container labeled as "Cytotoxic Waste."

  • Liquid waste should be collected in a sealed, leak-proof container also labeled as "Cytotoxic Waste."

  • Follow your institution's and local regulations for the disposal of cytotoxic hazardous waste. Do not dispose of this compound down the drain.

Spill Management

In the event of a spill, immediate and appropriate action is required to contain the hazard.

1. Immediate Actions:

  • Alert others in the immediate area.

  • Evacuate the area if the spill is large or if there is a risk of aerosolization.

  • If the spill is on your body, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

2. Spill Cleanup:

  • Don the appropriate PPE, including a respirator.

  • For small powder spills, gently cover with absorbent material wetted with a suitable solvent (e.g., isopropanol) to avoid raising dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and any contaminated debris into a labeled cytotoxic waste container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.

Key Experimental Protocol: In Vitro Cytotoxicity Assay

The following is a detailed methodology for a representative experiment using this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., SW480 colon cancer cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Multimode plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or fluorescence using a multimode plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safety and handling workflow, the following diagrams illustrate the key processes.

Safe Handling Workflow for this compound cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receipt & Storage Receipt & Storage PPE Selection PPE Selection Receipt & Storage->PPE Selection Weighing & Reconstitution Weighing & Reconstitution PPE Selection->Weighing & Reconstitution Experimental Use Experimental Use Weighing & Reconstitution->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal

Caption: A logical workflow for the safe handling of this compound.

Nvs_cecr2_1_Spill_Response Spill Occurs Spill Occurs Alert & Evacuate Alert & Evacuate Spill Occurs->Alert & Evacuate Don PPE Don PPE Alert & Evacuate->Don PPE Contain & Absorb Contain & Absorb Don PPE->Contain & Absorb Collect Waste Collect Waste Contain & Absorb->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area

Caption: Step-by-step spill response plan for this compound.

By adhering to these rigorous safety protocols and operational plans, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. This commitment to safety excellence will solidify your laboratory's reputation as a trusted leader in chemical handling and research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.